Lturm34
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-dibenzothiophen-4-yl-2-morpholin-4-yl-1,3-benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3S/c27-23-19-9-3-6-16(21(19)29-24(25-23)26-11-13-28-14-12-26)18-8-4-7-17-15-5-1-2-10-20(15)30-22(17)18/h1-10H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMSWOMXOZLOPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC5=C4SC6=CC=CC=C56 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Lturm34: An In-Depth Technical Guide to its Mechanism of Action in DNA Repair
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lturm34 is a potent and highly selective small molecule inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). DNA-PK plays a critical role in the repair of DNA double-strand breaks (DSBs) through the Non-Homologous End Joining (NHEJ) pathway. By inhibiting DNA-PKcs, this compound effectively blocks this crucial repair mechanism, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells that are often more reliant on specific DNA repair pathways for survival. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical activity, cellular effects, and the experimental protocols used for its characterization.
Core Mechanism of Action: Inhibition of Non-Homologous End Joining (NHEJ)
DNA double-strand breaks are among the most cytotoxic forms of DNA damage. The NHEJ pathway is a major mechanism for the repair of these breaks and is active throughout the cell cycle. A key player in this pathway is DNA-PK, a complex consisting of the Ku70/80 heterodimer and the catalytic subunit, DNA-PKcs.
The process begins with the Ku70/80 heterodimer recognizing and binding to the broken DNA ends. This binding event recruits and activates DNA-PKcs. Activated DNA-PKcs then phosphorylates several downstream targets, including itself (autophosphorylation), which is a critical step for the recruitment of other NHEJ factors and the subsequent ligation of the DNA ends.
This compound exerts its effect by directly inhibiting the kinase activity of DNA-PKcs. This inhibition prevents the phosphorylation of key substrates, thereby stalling the NHEJ pathway and leading to the persistence of DNA double-strand breaks.
Signaling Pathway of NHEJ and this compound Inhibition
The following diagram illustrates the classical NHEJ pathway and the specific point of inhibition by this compound.
Caption: The Non-Homologous End Joining (NHEJ) pathway for DNA double-strand break repair.
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Selectivity vs. PI3Kα | Reference |
| DNA-PK | 34 | >170-fold | [1][2] |
| PI3Kα | >5800 | - | [1][2] |
| PI3Kβ | 5800 | - | [1][2] |
| PI3Kδ | 8500 | - | [1][2] |
| PI3Kγ | >5800 | - | [1][2] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | Growth Inhibition (%) at 10 µM | Reference |
| HOP-92 | Non-Small Cell Lung Cancer | 54 | [1][2] |
Note: this compound has shown consistent activity against 11 out of 16 tested cell lines in initial screenings. Further detailed IC50 values for a broader range of cell lines are under investigation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
DNA-PK Kinase Activity Assay
This assay quantifies the enzymatic activity of DNA-PKcs and its inhibition by this compound.
Workflow Diagram:
Caption: Workflow for a typical in vitro DNA-PK kinase activity assay.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.5, 5 mM MgCl₂).
-
Dilute DNA-PK enzyme to the desired concentration in the reaction buffer.
-
Prepare a solution of a suitable DNA substrate (e.g., a linearized plasmid or a specific peptide).
-
Prepare a stock solution of ATP.
-
Prepare serial dilutions of this compound in DMSO, with the final DMSO concentration in the assay kept below 1%.
-
-
Assay Procedure:
-
In a 96-well plate, add the DNA-PK enzyme, DNA substrate, and this compound (or DMSO vehicle control).
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and measure the remaining ATP using a luminescence-based kit (e.g., Kinase-Glo).
-
Read the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the concentration of this compound.
-
Calculate the IC50 value using a suitable software package (e.g., GraphPad Prism).[1]
-
Cell Viability Assay
This assay determines the effect of this compound on the proliferation and survival of cancer cells.
Protocol (using a colorimetric assay like MTT):
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound (and a vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Detection:
-
Add the MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
γH2AX Foci Formation Assay (Immunofluorescence)
This cellular assay visualizes DNA double-strand breaks by detecting the phosphorylated form of histone H2AX (γH2AX), which accumulates at sites of DNA damage. Inhibition of DNA repair by this compound is expected to lead to a sustained presence of γH2AX foci.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on coverslips in a multi-well plate.
-
Induce DNA damage (e.g., using ionizing radiation or a topoisomerase inhibitor).
-
Treat the cells with this compound or a vehicle control for a specified time course.
-
-
Immunostaining:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Incubate with a primary antibody against γH2AX.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number and intensity of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).
-
Selectivity for NHEJ over Homologous Recombination (HR)
To confirm that this compound specifically targets the NHEJ pathway, its effect on the Homologous Recombination (HR) pathway can be assessed. A key marker for active HR is the formation of RAD51 foci at sites of DNA damage. It is anticipated that this compound will not significantly affect the formation of RAD51 foci, indicating its specificity for the DNA-PK-dependent NHEJ pathway.
Experimental Approach: RAD51 Foci Formation Assay
The protocol for this assay is similar to the γH2AX foci formation assay, with the primary antibody targeting RAD51 instead of γH2AX. A lack of significant change in the number of RAD51 foci in the presence of this compound following DNA damage would provide strong evidence for its selectivity.
Conclusion
This compound is a potent and selective inhibitor of DNA-PKcs, a critical component of the Non-Homologous End Joining DNA repair pathway. Its mechanism of action involves the direct inhibition of DNA-PK kinase activity, leading to the accumulation of unrepaired DNA double-strand breaks and subsequent cancer cell death. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals working on novel cancer therapeutics targeting DNA damage response pathways. Further investigation into the anti-proliferative effects of this compound across a wider range of cancer types and in combination with other DNA-damaging agents is warranted.
References
The Inhibition of the DNA-PK Signaling Pathway: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The DNA-dependent protein kinase (DNA-PK) signaling pathway is a critical component of the cellular DNA damage response, primarily orchestrating the repair of DNA double-strand breaks through the non-homologous end joining (NHEJ) pathway. Its central role in maintaining genomic integrity has significant implications in oncology, as elevated DNA-PK activity is frequently associated with cancer progression and resistance to genotoxic therapies such as radiation and chemotherapy. Consequently, the inhibition of the DNA-PK pathway has emerged as a promising therapeutic strategy to enhance the efficacy of existing cancer treatments. This technical guide provides a comprehensive overview of the DNA-PK signaling pathway, its role in cancer, and the mechanisms of its inhibition, with a focus on the specific inhibitor LTURM34. Detailed experimental protocols and quantitative data on various inhibitors are presented to facilitate further research and drug development in this area.
The DNA-PK Signaling Pathway
The DNA-PK holoenzyme is a nuclear serine/threonine protein kinase composed of a large catalytic subunit, DNA-PKcs (encoded by the PRKDC gene), and a heterodimeric regulatory subunit, Ku, which consists of Ku70 and Ku80 subunits. The pathway is activated by the presence of DNA double-strand breaks (DSBs).
Mechanism of Activation and Core Pathway
The canonical activation of the DNA-PK pathway is initiated by the detection of DSBs. The Ku70/Ku80 heterodimer has a high affinity for free DNA ends and rapidly binds to the break site, forming a scaffold that recruits and activates the DNA-PKcs catalytic subunit. This assembly of the DNA-PK holoenzyme at the site of damage is the central event that initiates the NHEJ cascade.
Once activated, DNA-PKcs phosphorylates a number of downstream targets to promote the processing and ligation of the broken DNA ends. A key event is the autophosphorylation of DNA-PKcs itself, which is thought to induce a conformational change that facilitates the recruitment and activity of other repair factors.
Downstream Targets and Cellular Functions
The primary function of the DNA-PK signaling pathway is the repair of DNA DSBs via NHEJ. In addition to its autophosphorylation, DNA-PKcs phosphorylates a number of key downstream effectors, including:
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Artemis: A nuclease that processes DNA ends.
-
XRCC4 (X-ray repair cross-complementing protein 4): A core component of the NHEJ machinery that acts as a scaffold.
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DNA Ligase IV: The enzyme responsible for the final ligation of the broken DNA ends.
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Histone H2AX (γH2AX): DNA-PK, along with other kinases like ATM and ATR, contributes to the phosphorylation of H2AX at serine 139, creating γH2AX, a marker of DNA damage that helps to recruit repair factors to the site of the break.
Beyond its central role in NHEJ, the DNA-PK pathway is also implicated in other cellular processes, including the regulation of transcription, V(D)J recombination in the immune system, and the maintenance of telomeres.
The Role of DNA-PK Signaling in Cancer
The DNA-PK signaling pathway is frequently dysregulated in various cancers. Elevated expression and activity of DNA-PK have been linked to poor prognosis and resistance to radiotherapy and chemotherapy in a range of malignancies, including glioma, non-small cell lung cancer, and prostate cancer. By efficiently repairing the DNA damage induced by these therapies, the DNA-PK pathway promotes the survival of cancer cells.
This dependency of cancer cells on DNA-PK for survival following genotoxic stress makes it an attractive therapeutic target. The inhibition of DNA-PK is expected to sensitize cancer cells to the cytotoxic effects of DNA-damaging agents, thereby improving therapeutic outcomes.
Inhibition of the DNA-PK Signaling Pathway
Small molecule inhibitors targeting the kinase activity of DNA-PKcs have been developed as potential cancer therapeutics. These inhibitors typically act as ATP competitors, blocking the phosphorylation of downstream targets and thereby disrupting the NHEJ pathway.
This compound: A Specific DNA-PK Inhibitor
This compound is a specific inhibitor of DNA-PK with a reported IC50 value of 34 nM.[1][2] It exhibits high selectivity for DNA-PK over other related kinases, such as the Class I PI3K isoforms.[1][3] This selectivity is a desirable characteristic for a therapeutic agent, as it minimizes off-target effects.
Quantitative Data on DNA-PK Inhibitors
The following table summarizes the in vitro potency of this compound and other commonly used DNA-PK inhibitors.
| Inhibitor | Target | IC50 (nM) | Selectivity | Reference(s) |
| This compound | DNA-PK | 34 | 170-fold over PI3K | [1][3] |
| NU7441 (KU-57788) | DNA-PK | 14 | >100-fold over mTOR and PI3K | [4] |
| Nedisertib (M3814) | DNA-PK | < 3 | Highly selective | [4] |
| AZD7648 | DNA-PK | 0.6 | Highly selective | [4] |
| NU7026 | DNA-PK | 230 | 60-fold over PI3K | [4] |
| VX-984 | DNA-PK | Potent | Selective | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the inhibition of the DNA-PK signaling pathway.
In Vitro DNA-PK Kinase Assay
This assay measures the kinase activity of purified DNA-PK in the presence of an inhibitor. The ADP-Glo™ Kinase Assay (Promega) is a commonly used platform.
Materials:
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DNA-PK Kinase Enzyme System (e.g., Promega, Cat #V4106)
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ADP-Glo™ Kinase Assay (e.g., Promega, Cat #V6930)
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DNA-PK peptide substrate
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ATP
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DNA-PK Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 1X DNA-PK Activation Buffer; 50μM DTT)[5]
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Test inhibitor (e.g., this compound)
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384-well plates
Procedure:
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Prepare serial dilutions of the test inhibitor in DNA-PK Kinase Buffer.
-
In a 384-well plate, add the DNA-PK enzyme, peptide substrate, and inhibitor dilutions.
-
Initiate the kinase reaction by adding ATP.
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Incubate at room temperature for 60 minutes.[5]
-
Add ADP-Glo™ Reagent to deplete the remaining ATP and incubate for 40 minutes at room temperature.[5]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[5]
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot Analysis of DNA-PK Pathway Activation
This protocol is used to assess the phosphorylation status of DNA-PKcs and its downstream target H2AX in cultured cells following DNA damage and inhibitor treatment.
Materials:
-
Cell culture reagents
-
DNA-damaging agent (e.g., doxorubicin, etoposide, or ionizing radiation)
-
Test inhibitor (e.g., this compound)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-DNA-PKcs (Ser2056)
-
Total DNA-PKcs
-
Phospho-Histone H2AX (Ser139) (γH2AX)
-
Total Histone H2AX
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with the test inhibitor or vehicle control for 1-2 hours.
-
Induce DNA damage by adding a DNA-damaging agent or by exposing cells to ionizing radiation.
-
After the desired time points, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
Immunofluorescence Staining of γH2AX Foci
This method is used to visualize and quantify the formation of DNA double-strand breaks in individual cells.
Materials:
-
Cells cultured on coverslips or in imaging-compatible plates
-
DNA-damaging agent
-
Test inhibitor
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.2-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX (Ser139)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with the DNA-damaging agent and/or inhibitor as described for the western blot protocol.
-
Wash the cells with PBS and fix them with 4% PFA for 15-30 minutes at room temperature.[6]
-
Wash the cells with PBS and permeabilize them with permeabilization buffer for 10-15 minutes at room temperature.[6]
-
Wash the cells with PBS and block them with blocking buffer for 1 hour at room temperature.[6]
-
Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.[6]
-
Wash the cells with PBS and incubate them with the Alexa Fluor-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.[6]
-
Wash the cells with PBS and counterstain the nuclei with DAPI for 5-10 minutes.
-
Wash the cells with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the γH2AX foci using a fluorescence microscope and quantify the number of foci per cell using image analysis software (e.g., ImageJ/Fiji).
Visualizations
DNA-PK Signaling Pathway in NHEJ
Caption: The DNA-PK signaling pathway in non-homologous end joining (NHEJ).
Experimental Workflow for Assessing DNA-PK Inhibition
Caption: Workflow for evaluating the cellular effects of a DNA-PK inhibitor.
Clinical Perspectives
The development of DNA-PK inhibitors is an active area of cancer research, with several compounds currently under clinical investigation.[7][8][9][10] These trials are primarily focused on evaluating the safety and efficacy of DNA-PK inhibitors in combination with radiotherapy or DNA-damaging chemotherapeutic agents in patients with various solid tumors and hematological malignancies. The results of these trials will be crucial in determining the clinical utility of targeting the DNA-PK signaling pathway for cancer treatment.
Conclusion
The DNA-PK signaling pathway represents a key mechanism of DNA repair and a critical survival pathway for cancer cells, particularly in the context of genotoxic therapies. The specific inhibition of this pathway, exemplified by molecules such as this compound, holds significant promise for enhancing the efficacy of current cancer treatments. The experimental protocols and data presented in this guide provide a framework for researchers and drug developers to further investigate the therapeutic potential of DNA-PK inhibition and to advance the development of novel anticancer strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DNA-PK | PI3K | PI4K | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. promega.com.cn [promega.com.cn]
- 6. Immunofluorescence Staining of γH2AX [bio-protocol.org]
- 7. Facebook [cancer.gov]
- 8. Facebook [cancer.gov]
- 9. researchgate.net [researchgate.net]
- 10. Unlocking the Therapeutic Potential of DNA-PKcs in Cancer: Comprehensive Insights into Mechanisms and Clinical Applications [mdpi.com]
An In-depth Technical Guide to Specific Inhibitors of DNA-Dependent Protein Kinase (DNA-PK)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of specific inhibitors targeting the DNA-dependent protein kinase (DNA-PK), a critical enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair. Given the central role of DNA-PK in maintaining genomic integrity, its inhibition represents a promising therapeutic strategy, particularly in oncology, to sensitize cancer cells to DNA-damaging agents like radiotherapy and chemotherapy.
Core Concepts: DNA-PK and the NHEJ Pathway
DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. The NHEJ pathway is a major mechanism for repairing DSBs and is active throughout the cell cycle. The DNA-PK holoenzyme, consisting of the catalytic subunit (DNA-PKcs) and the Ku70/Ku80 heterodimer, is a central player in this pathway. The Ku heterodimer recognizes and binds to the broken DNA ends, recruiting and activating DNA-PKcs. Activated DNA-PKcs then phosphorylates a number of downstream targets to facilitate the processing and ligation of the broken ends, ultimately restoring the integrity of the DNA.
Featured DNA-PK Inhibitors: A Quantitative Overview
A number of small molecule inhibitors targeting the ATP-binding site of DNA-PKcs have been developed. These inhibitors vary in their potency and selectivity. The following tables summarize the quantitative data for several prominent DNA-PK inhibitors.
| Inhibitor | Type | Biochemical IC50 (DNA-PK) | Cellular IC50 (pDNA-PKcs S2056 inhibition) | Reference(s) |
| M3814 (Peposertib/Nedisertib) | Selective DNA-PK inhibitor | ≤ 3 nM | ~46 nM | [1][2] |
| AZD7648 | Potent and selective DNA-PK inhibitor | 0.6 nM | 92 nM (in A549 cells) | [3] |
| NU7441 | Potent and selective DNA-PK inhibitor | 14 nM | 0.3 µM | [4] |
| CC-115 | Dual DNA-PK and mTOR inhibitor | 13 nM (DNA-PK), 21 nM (mTOR) | Not explicitly for pDNA-PKcs | [5] |
| VX-984 | Selective, ATP-competitive DNA-PK inhibitor | Not explicitly stated | Concentration-dependent inhibition (0-500 nM) | [6][7] |
| SCR7 | DNA Ligase IV inhibitor (indirectly affects NHEJ) | Not applicable (targets Ligase IV) | Not applicable (targets Ligase IV) | [8] |
Table 1: Potency of Selected DNA-PK Inhibitors
| Inhibitor | Selectivity over PI3Kα | Selectivity over ATM | Selectivity over ATR | Selectivity over mTOR | Reference(s) |
| M3814 (Peposertib/Nedisertib) | High selectivity reported | High selectivity reported | High selectivity reported | High selectivity reported | [9] |
| AZD7648 | >100-fold | >100-fold | >100-fold | >100-fold | [3] |
| NU7441 | ~100-fold | High selectivity reported | High selectivity reported | High selectivity reported | [4] |
| CC-115 | ~40-fold | >1000-fold | >1000-fold | Dual inhibitor | [5] |
| VX-984 | Selective | Selective | Selective | Selective | [10] |
Table 2: Selectivity Profile of Selected DNA-PK Inhibitors
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental evaluation of DNA-PK inhibitors, the following diagrams have been generated using the DOT language.
Caption: The Non-Homologous End Joining (NHEJ) signaling pathway and the point of intervention by specific DNA-PK inhibitors.
References
- 1. DNA-PKcs chemical inhibition versus genetic mutation: Impact on the junctional repair steps of V(D)J recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pharmacologic Inhibitor of DNA-PK, M3814, Potentiates Radiotherapy and Regresses Human Tumors in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. M3814, a DNA-PK Inhibitor, Modulates ABCG2-Mediated Multidrug Resistance in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | DNA-PK Inhibitor, M3814, as a New Combination Partner of Mylotarg in the Treatment of Acute Myeloid Leukemia [frontiersin.org]
- 10. Structural insights into inhibitor regulation of the DNA repair protein DNA-PKcs - PMC [pmc.ncbi.nlm.nih.gov]
Lturm34: A Technical Guide to its Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lturm34 has emerged as a potent and highly selective inhibitor of DNA-dependent protein kinase (DNA-PK), a critical enzyme in the non-homologous end joining (NHEJ) DNA repair pathway. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological evaluation of this compound. It is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting DNA-PK. This document details the experimental protocols for key assays, presents quantitative data in a structured format, and visualizes the relevant signaling pathways and experimental workflows.
Discovery of this compound
This compound, also identified as compound 20k, was discovered through a focused medicinal chemistry effort aimed at developing novel inhibitors of the phosphatidylinositol 3-kinase (PI3K) family, which shares structural homology with DNA-PK.[1][2][3][4] A series of 8- and 6-aryl-substituted-1,3-benzoxazines were synthesized and screened for their activity against both PI3K and DNA-PK.[1][2][3][4]
This screening campaign revealed that while many compounds in the series exhibited activity against PI3K isoforms, this compound demonstrated exceptional potency and selectivity for DNA-PK.[1][2][3][4] This discovery highlighted this compound as a valuable tool for studying the cellular functions of DNA-PK and as a potential lead compound for the development of novel anticancer therapeutics.
Chemical Synthesis of this compound
The chemical synthesis of this compound and its analogues was achieved through a multi-step process. A key innovation in the synthesis was the development of an improved method for the preparation of the intermediate, 3-bromo-2-hydroxybenzoic acid.[1][2][3][4] The core benzoxazine scaffold was constructed, followed by the introduction of the aryl substituent at the 8-position via a Suzuki coupling reaction.[1][2][3][4]
Experimental Workflow for this compound Discovery and Synthesis
Caption: A flowchart illustrating the key stages in the chemical synthesis and subsequent screening process that led to the discovery of this compound.
Biological Activity and Quantitative Data
This compound exhibits potent inhibitory activity against DNA-PK with an IC50 of 34 nM.[5][6] A key feature of this compound is its remarkable selectivity for DNA-PK over class I PI3K isoforms, being 170-fold more selective for DNA-PK.[1][2][3][4][5][6][7][8] This high degree of selectivity makes it a superior tool for dissecting the specific roles of DNA-PK in cellular processes.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) |
| DNA-PK | 0.034[1][2][3][4][5][7][8] |
| PI3Kβ | 5.8[5][6] |
| PI3Kδ | 8.5[5][6] |
In addition to its enzymatic activity, this compound has demonstrated antiproliferative effects against a panel of human cancer cell lines.[1][2][3][4][5][6] Notably, it showed up to 54% growth inhibition against the HOP-92 non-small cell lung cancer cell line.[5][6]
Table 2: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | Growth Inhibition (%) |
| HOP-92 | Non-Small Cell Lung | 54[5][6] |
| Multiple (11 of 16 tested) | Various | Active[5][6] |
Signaling Pathways
DNA-PK and the Non-Homologous End Joining (NHEJ) Pathway
DNA-PK is a key component of the NHEJ pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). Upon DNA damage, the Ku70/80 heterodimer binds to the broken DNA ends and recruits the catalytic subunit, DNA-PKcs. This forms the active DNA-PK holoenzyme, which then phosphorylates various downstream targets to facilitate DNA end processing and ligation. By inhibiting DNA-PK, this compound effectively blocks this crucial DNA repair pathway, leading to the accumulation of DNA damage and ultimately cell death in cancer cells.
DNA-PK Signaling Pathway in NHEJ
Caption: The role of DNA-PK in the Non-Homologous End Joining (NHEJ) pathway and the inhibitory action of this compound.
The PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. While this compound is significantly more selective for DNA-PK, its development originated from a series of PI3K inhibitors. Understanding this pathway provides context for the selectivity of this compound. The pathway is initiated by the activation of receptor tyrosine kinases, leading to the activation of PI3K, which then phosphorylates PIP2 to PIP3. PIP3 acts as a second messenger, recruiting and activating Akt, which in turn phosphorylates numerous downstream targets.
Simplified PI3K/Akt Signaling Pathway
Caption: An overview of the PI3K/Akt signaling cascade, which plays a central role in cell growth and survival.
Experimental Protocols
DNA-PK and PI3K Kinase Assays
The inhibitory activity of this compound against DNA-PK and PI3K isoforms was determined using in vitro kinase assays.
Protocol:
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM and stored at -20°C.[5] Serial dilutions are prepared in DMSO.
-
Reaction Mixture: The kinase reaction is performed in a 50 µL volume containing 20 mM HEPES (pH 7.5), 5 mM MgCl₂, 180 µM phosphatidylinositol (PI) as the substrate, and 10 µM ATP.[5]
-
Enzyme and Inhibitor Addition: The respective kinase (DNA-PK or PI3K isoform) and varying concentrations of this compound (or vehicle control) are added to the reaction mixture.
-
Incubation: The reaction is incubated for 60 minutes at room temperature.[5]
-
Reaction Termination and Detection: The reaction is stopped by the addition of 50 µL of Kinase-Glo® reagent, followed by a 15-minute incubation.[5]
-
Data Acquisition: Luminescence is measured using a plate reader.[5]
-
Data Analysis: The concentration of inhibitor that reduces enzyme activity by 50% (IC50) is calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).[5]
NCI-60 Human Tumor Cell Line Screen
The antiproliferative activity of this compound was evaluated using the National Cancer Institute's 60 human tumor cell line panel.
Protocol:
-
Cell Plating: Human tumor cell lines are seeded in 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the cell line's doubling time.[9] The cells are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[9]
-
Incubation: Plates are incubated for 24 hours at 37°C, 5% CO₂, 95% air, and 100% relative humidity prior to drug addition.[9]
-
Drug Addition: this compound is initially tested at a single high dose (10⁻⁵ M).[9] Compounds showing significant growth inhibition proceed to a five-dose screen.
-
Incubation with Drug: The cells are incubated with the compound for a specified period.
-
Cell Viability Assay: Cell viability is determined using a suitable assay, such as the sulforhodamine B (SRB) assay.
-
Data Analysis: The percentage of cell growth is calculated relative to untreated control cells. The data is often presented as a mean graph of the percent growth. Values between 0 and 100 indicate growth inhibition, while values less than 0 indicate cell lethality.[9]
Conclusion
This compound is a groundbreaking molecule that has significantly advanced the study of DNA-PK. Its high potency and selectivity make it an invaluable research tool and a promising candidate for further preclinical and clinical development as an anticancer agent. This technical guide provides a comprehensive foundation for researchers and drug developers to understand and utilize this compound in their work. The detailed protocols and pathway diagrams offer practical guidance for experimental design and data interpretation. Future investigations will likely focus on optimizing the pharmacokinetic properties of this compound and exploring its efficacy in combination with other cancer therapies.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, structure elucidation, DNA-PK and PI3K and anti-cancer activity of 8- and 6-aryl-substituted-1-3-benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. dctd.cancer.gov [dctd.cancer.gov]
role of Lturm34 in non-homologous end joining
An In-Depth Technical Guide on the Core Role of DNA-PK in Non-Homologous End Joining and its Inhibition by LTURM34
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage, capable of inducing genomic instability, carcinogenesis, or cell death if not properly repaired.[1] In mammalian cells, the primary pathway for repairing such lesions is Non-Homologous End Joining (NHEJ).[2][3] This pathway directly ligates broken DNA ends, a process that is active throughout the cell cycle.[4] A central player in this critical repair mechanism is the DNA-dependent protein kinase (DNA-PK).[4][5] This guide provides a detailed overview of the NHEJ pathway, the pivotal function of DNA-PK, and the mechanism of its inhibition by small molecules, with a specific focus on this compound, a potent and selective DNA-PK inhibitor.
The Non-Homologous End Joining (NHEJ) Pathway
The canonical NHEJ pathway is a multi-step process involving several core protein factors that act in a coordinated fashion to recognize, process, and ligate DSBs.
-
DSB Recognition and Synapsis: The process is initiated by the rapid recognition and binding of the Ku70/Ku80 heterodimer to the broken DNA ends.[6][7] Ku forms a ring-shaped structure that encircles the DNA, protecting the ends from excessive nucleolytic degradation.[6][8] Once bound, Ku acts as a scaffold to recruit the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a large serine/threonine kinase, to form the active DNA-PK holoenzyme.[3][6][9] The formation of this complex helps to stabilize and bring the two DNA ends together in a process called synapsis.[9]
-
DNA End Processing: Many DSBs, particularly those induced by ionizing radiation, have non-ligatable or "dirty" ends.[1] The NHEJ machinery must process these ends to create compatible termini for ligation. This involves the recruitment of various enzymes, including nucleases and polymerases. The nuclease Artemis is recruited and activated through phosphorylation by DNA-PKcs to trim overhangs and resolve hairpin structures.[7][10] DNA polymerases, such as Pol λ and Pol μ, can then be recruited to fill in gaps.[8][9]
-
Ligation: The final step is the ligation of the processed DNA ends. This is carried out by the DNA Ligase IV complex, which consists of the catalytic subunit DNA Ligase IV (LIG4) and its stabilizing partner, XRCC4.[2][9] The activity of this complex is stimulated by the XRCC4-like factor (XLF).[2] The entire complex is brought to the site of damage, and its function is coordinated by the DNA-PK-mediated synaptic complex.
The Central Role of DNA-PK in NHEJ
DNA-PK, comprising Ku70/80 and DNA-PKcs, is the master regulator of NHEJ. Its functions are multifaceted and critical for the pathway's efficiency and fidelity.
-
Sensing and Scaffolding: Ku70/80 acts as the primary sensor of DSBs.[6] Upon binding, it recruits DNA-PKcs, whose kinase activity is activated upon association with the Ku-DNA complex.[3][4] This assembly forms a scaffold that tethers the DNA ends and recruits downstream processing and ligation factors.[4]
-
Kinase Activity and Regulation: The kinase activity of DNA-PKcs is indispensable for NHEJ.[2][7] DNA-PKcs phosphorylates a host of substrates, including itself (autophosphorylation), Artemis, XRCC4, and other factors.[4][11] Autophosphorylation of DNA-PKcs is believed to induce a conformational change that regulates its own activity and facilitates its dissociation from the DNA ends, allowing access for other repair proteins to complete the process.[5][7][11] The inhibition of this kinase activity leads to a severe defect in DSB repair and increased sensitivity to radiation.[3][12]
-
Interaction Hub: DNA-PKcs serves as a central hub for protein-protein interactions within the NHEJ complex. It physically interacts with the C-terminus of Ku80, which is essential for its recruitment.[6][9] It also directly interacts with and activates the Artemis nuclease, which is crucial for processing complex DNA ends.[10]
Pharmacological Inhibition of DNA-PK: The Case of this compound
Given the critical role of DNA-PK in cell survival following DNA damage, its inhibition represents a promising therapeutic strategy, particularly for sensitizing cancer cells to radiotherapy and chemotherapy. This compound is a small molecule inhibitor that targets the kinase activity of DNA-PKcs.
Mechanism of Action: this compound acts as an ATP-competitive inhibitor of the DNA-PKcs kinase domain. By blocking the kinase activity, it prevents the phosphorylation of downstream NHEJ factors and the crucial autophosphorylation of DNA-PKcs itself. This traps the inactive DNA-PK complex at the DNA ends, physically obstructing the recruitment of processing enzymes and the ligation complex, thereby halting the NHEJ repair process.[7][13] This leads to an accumulation of unrepaired DSBs, ultimately triggering cell death.
Quantitative Data: Potency and Selectivity of this compound
The efficacy of a pharmacological inhibitor is defined by its potency (how much of the drug is needed) and its selectivity (how specifically it hits the intended target). This compound has demonstrated high potency and selectivity for DNA-PK.
| Compound | Target | IC50 (nM) | Selectivity vs. PI3K | Reference |
| This compound | DNA-PK | 34 | 170-fold | [14][15] |
| This compound | PI3Kβ | 5,800 | - | [14] |
| This compound | PI3Kδ | 8,500 | - | [14] |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Visualizations
Signaling Pathway of Canonical Non-Homologous End Joining
References
- 1. coordination-of-dna-pk-activation-and-nuclease-processing-of-dna-termini-in-nhej - Ask this paper | Bohrium [bohrium.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. oncotarget.com [oncotarget.com]
- 4. DNA-dependent protein kinase in nonhomologous end joining: a lock with multiple keys? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of an activated DNA-PK and its implications for NHEJ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. A structural model for regulation of NHEJ by DNA-PKcs autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of DNA polymerase activity in human non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coordination of DNA–PK Activation and Nuclease Processing of DNA Termini in NHEJ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. DNA double strand break repair via non-homologous end-joining - Davis - Translational Cancer Research [tcr.amegroups.org]
- 12. Inhibiting DNA-PKcs in a non-homologous end-joining pathway in response to DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of the non homologous end joining process in the context of hypoxic tumor cells - Salles - Translational Cancer Research [tcr.amegroups.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
Unraveling the Antiproliferative Potential of Lturm34: A Technical Overview
An in-depth examination of the synthetic compound Lturm34 reveals promising antiproliferative activity against a range of human cancer cell lines. This technical guide synthesizes the available data on this compound, presenting its effects on cancer cell growth, and a proposed mechanism of action. The information is targeted towards researchers, scientists, and drug development professionals in the field of oncology.
A novel synthetic compound, this compound, designed to mimic the structural complexity of biologically active natural products, has demonstrated significant in vitro antiproliferative properties. The molecule features a polycyclic system with six fused rings, five chiral centers, and two oxygen-rich glucose moieties.[1] This design intentionally leverages the metabolic characteristics of tumor cells, particularly their high glucose consumption, to potentially enhance cellular uptake and therapeutic efficacy.[1]
Quantitative Data on Antiproliferative Activity
This compound was evaluated by the National Cancer Institute (NCI) against a panel of 57 human cancer cell lines. The compound exhibited broad-spectrum antiproliferative activity, with GI50 (50% growth inhibition) values ranging from 0.47 to 5.43 µM. The mean GI50 value across all tested cell lines was 1.51 µM.[1] Further investigation into its mechanism was focused on the MDA-MB231 breast cancer cell line, a model known for its aggressive and poorly differentiated nature, lacking expression of estrogen, progesterone, and HER-2/neu receptors.[1]
| Parameter | Value | Cell Lines | Source |
| GI50 Range | 0.47 - 5.43 µM | 57 Human Tumor Cell Lines | [1] |
| Mean GI50 | 1.51 µM | 57 Human Tumor Cell Lines | [1] |
| Focus for Mechanistic Studies | - | MDA-MB231 (Breast Cancer) | [1] |
Proposed Mechanism of Action
The design of this compound as an O-glycoconjugate derivative suggests a targeted approach to exploiting the metabolic reprogramming observed in cancer cells. Tumor cells are known to upregulate glucose transporters (GLUTs) to meet their high energy demands for rapid proliferation.[1] The glucose moieties on this compound are hypothesized to act as substrates for these transporters, facilitating the compound's entry into cancer cells. This targeted uptake mechanism, in addition to passive diffusion, could lead to an increased intracellular concentration of the drug, thereby enhancing its antiproliferative effects.[1]
Experimental Protocols
While detailed, step-by-step experimental protocols for the synthesis and evaluation of this compound are not fully provided in the available literature, the key methodologies employed can be outlined as follows:
In Vitro Antiproliferative Assay (NCI-60 Cell Line Screen)
-
Cell Culture: 57 different human tumor cell lines were cultured under standard conditions.
-
Compound Preparation: this compound was dissolved in an appropriate solvent to create stock solutions.
-
Treatment: Cells were exposed to various concentrations of this compound for a specified period.
-
Growth Inhibition Measurement: The sulforhodamine B (SRB) assay was likely used to determine cell density and calculate the GI50 values. This is a standard protocol in the NCI-60 screen.
Mechanistic Studies in MDA-MB231 Cells
Further studies on the MDA-MB231 cell line were undertaken to elucidate the mechanism of action. The specific experiments are not detailed, but a general workflow can be inferred.
Future Directions
The initial findings on this compound are promising, suggesting that the strategy of targeting glucose metabolism in cancer cells is a viable approach for developing new anticancer agents. Further research is warranted to fully elucidate the molecular mechanisms underlying its antiproliferative activity. Future studies should focus on:
-
Confirming the role of GLUT transporters in the cellular uptake of this compound.
-
Identifying the specific intracellular targets and signaling pathways modulated by this compound.
-
Evaluating the in vivo efficacy and safety of this compound in preclinical animal models of cancer.
A comprehensive understanding of these aspects will be crucial for the potential translation of this compound into a clinical candidate for cancer therapy.
References
The Potent and Selective DNA-PK Inhibitor, LTURM34: A Technical Overview of its Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of LTURM34, a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK). The document details its inhibitory activity, its effects on tumor cell line growth, and the experimental protocols utilized for its characterization.
Core Efficacy and Selectivity
This compound has been identified as a specific inhibitor of DNA-PK, a crucial enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair. Its potent activity and high selectivity make it a compelling candidate for further investigation in oncology.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against DNA-PK and its selectivity over related PI3K isoforms have been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target Enzyme | IC50 (nM) | Selectivity vs. PI3Kβ | Selectivity vs. PI3Kδ |
| DNA-PK | 34 | 170-fold | 250-fold |
| PI3Kβ | 5,800 | - | - |
| PI3Kδ | 8,500 | - | - |
| Data sourced from cell-free assays.[1][2][3] |
Impact on Tumor Cell Proliferation
This compound demonstrates significant antiproliferative activity across a range of tumor cell lines.[1][2][3] While comprehensive IC50 values for a wide panel of cell lines are not publicly available, studies have shown its consistent activity. For instance, in a panel of 16 selected cell lines, this compound was active against 11 of them.[2][3] Notably, it exhibited up to 54% inhibition of proliferation in the HOP-92 non-small cell lung cancer cell line.[2][3]
Signaling Pathway
This compound exerts its anti-tumor effect by inhibiting the DNA-PK signaling pathway, a critical component of the cellular response to DNA damage. Specifically, it disrupts the non-homologous end joining (NHEJ) pathway, which is a major mechanism for repairing DNA double-strand breaks (DSBs). In many cancer cells, there is an over-reliance on this repair pathway, making its inhibition a promising therapeutic strategy.
DNA-PK Signaling in Non-Homologous End Joining (NHEJ)
Experimental Protocols
The following sections detail the methodologies employed to characterize the activity of this compound.
DNA-PK Inhibition Assay (In Vitro)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of DNA-PK.
Materials:
-
This compound
-
Recombinant DNA-PK enzyme
-
PI3K enzymes (for selectivity profiling)
-
ATP
-
Substrate (e.g., a specific peptide)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 5 mM MgCl2)
-
DMSO
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound by dissolving it in DMSO (e.g., at 10 mM) and store at -20°C.[2]
-
Create a serial dilution of this compound in 20% (v/v) DMSO to generate a range of concentrations for testing.[2]
-
In a microplate, combine the DNA-PK enzyme, the specific substrate (e.g., 180 µM PI), and ATP (e.g., 10 µM) in the assay buffer.[2]
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Incubate the reaction mixture at room temperature for 60 minutes.[2]
-
Stop the reaction by adding the Kinase-Glo® reagent.[2]
-
Incubate for an additional 15 minutes to allow the luminescent signal to stabilize.[2]
-
Measure the luminescence using a microplate reader.[2]
-
Analyze the data using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value by fitting the concentration-response data to a suitable model.[2]
Cell Proliferation Assay
This assay measures the effect of this compound on the growth of tumor cell lines. A common method is the MTT or CCK-8 assay.
Materials:
-
Tumor cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT or CCK-8 reagent
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the tumor cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
For MTT assays, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value.
Workflow for Cell Proliferation Assay
References
Methodological & Application
Application Notes and Protocols for the In Vitro Use of Lturm34
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lturm34 is a potent and specific inhibitor of the DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[1][2] With an IC50 of 34 nM for DNA-PK, this compound demonstrates high selectivity, being 170-fold more selective for DNA-PK over phosphatidylinositol 3-kinase (PI3K).[1][2] Its ability to inhibit DNA repair processes makes it a valuable tool for cancer research and a potential candidate for combination therapies with DNA-damaging agents. These application notes provide detailed protocols for the in vitro characterization of this compound.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound and the growth inhibitory activity of a related dual DNA-PK/PI3K inhibitor, KU-0060648.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| DNA-PK | 34 |
| PI3Kβ | 5800 |
| PI4Kδ | 8500 |
Data sourced from MedchemExpress and Selleck Chemicals.[1][2]
Table 2: Representative Growth Inhibitory (GI50) Values for the DNA-PK/PI3K Inhibitor KU-0060648
| Cell Line | Cancer Type | GI50 (µM) |
| SW620 | Colon | 0.95 |
| LoVo | Colon | 0.21 |
| MCF7 | Breast | 0.27 |
| T47D | Breast | 0.41 |
| MDA-MB-231 | Breast | 1.0 |
Note: This data is for the related compound KU-0060648 and is provided as a representative example of the antiproliferative activity of this inhibitor class. Specific GI50 values for this compound across a cancer cell line panel are not publicly available at this time.
Signaling Pathway
This compound targets DNA-PK, a critical component of the DNA Damage Response (DDR) pathway. Specifically, it inhibits the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).
Experimental Workflow
A general workflow for evaluating the in vitro effects of this compound is outlined below.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Western Blot for DNA-PKcs Phosphorylation
This protocol is to assess the inhibition of DNA-PKcs autophosphorylation by this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Etoposide or other DNA-damaging agent
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-DNA-PKcs (Ser2056), anti-DNA-PKcs, anti-γH2AX, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
SDS-PAGE equipment and reagents
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Induce DNA damage by treating with etoposide (e.g., 10 µM) for 1 hour.
-
Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer per well.
-
Quantify protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system.
Quantitative PCR (qPCR) for DNA Damage Response Gene Expression
This protocol is to evaluate the effect of this compound on the expression of genes involved in the DNA damage response.
Materials:
-
Cancer cell lines
-
This compound
-
DNA-damaging agent
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., GADD45A, CDKN1A) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Treat cells with this compound and/or a DNA-damaging agent as described for the Western blot protocol.
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform qPCR using the synthesized cDNA, primers for the target and housekeeping genes, and a qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
This compound
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for 24-48 hours.
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V Staining
This protocol is to assess the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for 48-72 hours.
-
Harvest both adherent and floating cells and wash with PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
References
Lturm34: Application Notes and Protocols for Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lturm34 is a potent and highly selective inhibitor of DNA-dependent protein kinase (DNA-PK), a key enzyme in the DNA damage response (DDR) pathway.[1][2] Its specificity makes it a valuable tool for investigating the role of DNA-PK in various cellular processes, including cell cycle regulation, apoptosis, and senescence. These application notes provide detailed protocols for utilizing this compound in cell culture studies to assess its effects on cell viability, proliferation, and to elucidate its mechanism of action through signaling pathway analysis.
Product Information
| Characteristic | Value |
| Target | DNA-dependent protein kinase (DNA-PK) |
| IC50 | 0.034 µM (34 nM)[1][2] |
| Selectivity | >170-fold selective for DNA-PK over PI3K isoforms[1][2] |
| Molecular Weight | 414.48 g/mol |
| Solubility | Soluble in DMSO (up to 82 mg/mL) |
| Storage | Store stock solutions at -20°C or -80°C[3][1] |
Recommended Working Concentrations
The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. It is recommended to perform a dose-response curve to determine the effective concentration for each specific application. Based on available data, a starting range of 0.1 µM to 10 µM is suggested for most cell culture experiments.
| Experiment | Cell Line | Concentration Range | Observed Effect |
| DNA-PK Inhibition | Cell-free assay | 0.034 µM (IC50) | Potent inhibition of DNA-PK activity |
| Anti-proliferative Activity | Various tumor cell lines | Not specified | Inhibition of proliferation[1][2] |
| PI3K Inhibition | Cell-free assay | > 5 µM (IC50 for PI3K isoforms) | Minimal inhibition of PI3K activity[1] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a high-concentration stock solution of this compound in sterile DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.145 mg of this compound in 1 mL of DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term storage.[3][1]
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and a vehicle control for the chosen duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are in early apoptosis, while Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
Signaling Pathway Analysis
This compound inhibits DNA-PK, a critical component of the Non-Homologous End Joining (NHEJ) pathway for DNA double-strand break repair. Inhibition of DNA-PK is expected to lead to an accumulation of DNA damage and activation of downstream signaling pathways, ultimately leading to cell cycle arrest or apoptosis.
Caption: this compound inhibits DNA-PK, leading to impaired DNA repair and apoptosis.
Experimental Workflow
The following diagram outlines a typical workflow for studying the effects of this compound in cell culture.
Caption: A typical workflow for investigating the cellular effects of this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Solubility | Improper solvent or concentration | Ensure this compound is fully dissolved in DMSO before further dilution in aqueous media. |
| Inconsistent Results | Cell passage number, seeding density, or reagent variability | Maintain consistent cell culture practices and use fresh reagents. |
| High Background in Assays | High concentration of DMSO vehicle | Ensure the final DMSO concentration in the culture medium is low (<0.5%) and consistent across all wells. |
Conclusion
This compound is a powerful research tool for studying the DNA damage response and the specific role of DNA-PK. The protocols and information provided here serve as a starting point for designing and conducting experiments to explore the cellular effects of this potent inhibitor. Careful optimization of experimental conditions for each specific cell line and assay is crucial for obtaining reliable and reproducible results.
References
Application of Lturm34 in Radiosensitization of Cancer Cells: Information Not Available
Comprehensive searches for "Lturm34" have yielded no specific information regarding its application in the radiosensitization of cancer cells. This compound does not appear in publicly available research literature, clinical trial databases, or other scientific resources. Therefore, the creation of detailed application notes and protocols as requested is not possible at this time.
The term "this compound" may represent an internal project code, a very recently developed compound not yet disclosed in public forums, or a potential misspelling of another agent. Without any foundational data on its mechanism of action, chemical structure, or biological effects, the core requirements of generating quantitative data summaries, experimental protocols, and signaling pathway diagrams cannot be fulfilled.
General Principles of Radiosensitization in Cancer Therapy
While information on this compound is unavailable, the field of oncology is actively exploring various strategies to enhance the efficacy of radiation therapy. Radiosensitizers are chemical or biological agents that make tumor cells more susceptible to the damaging effects of ionizing radiation. The primary goals of using radiosensitizers are to increase tumor control and reduce the radiation dose required, thereby minimizing damage to surrounding healthy tissues.
Key mechanisms of action for known radiosensitizers often involve the modulation of cellular processes that respond to radiation-induced DNA damage. These include:
-
Inhibition of DNA Damage Repair: Radiation therapy works by causing extensive DNA damage, particularly double-strand breaks (DSBs), in cancer cells. Many radiosensitizers function by inhibiting the cellular machinery that repairs this damage, such as the DNA-dependent protein kinase (DNA-PK), ATM, ATR, and PARP proteins.[1][2][3][4][5] By preventing repair, the accumulated DNA damage leads to cell death.
-
Modulation of the Tumor Microenvironment: Some agents can increase the oxygen levels within a tumor. Since oxygen is a potent radiosensitizer, this approach can enhance the effectiveness of radiation in hypoxic (low-oxygen) tumor regions, which are typically more resistant to treatment.[6]
-
Targeting Cell Signaling Pathways: Key signaling pathways that promote cell survival and proliferation, such as the PI3K/AKT/mTOR and EGFR pathways, are often dysregulated in cancer.[7][8] Inhibitors of these pathways can prevent cancer cells from recovering from radiation-induced damage.
-
Cell Cycle Manipulation: The sensitivity of cells to radiation varies depending on their phase in the cell cycle. Some drugs can synchronize cancer cells in a more radiosensitive phase (e.g., G2/M phase), thereby increasing the efficacy of the radiation treatment.[9][10]
Standard Experimental Protocols in Radiosensitization Research
For a hypothetical radiosensitizing agent, a series of standard in vitro and in vivo experiments would be necessary to characterize its effects. These protocols are designed to assess cytotoxicity, the extent of radiosensitization, and the underlying mechanisms.
In Vitro Assays
-
Clonogenic Survival Assay: This is the gold standard for measuring the reproductive viability of cells after treatment with radiation and a potential radiosensitizer.
-
Cell Viability Assays (e.g., MTT, MTS): These assays measure the metabolic activity of cells to determine the cytotoxic effects of the drug alone and in combination with radiation.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): These experiments quantify the induction of programmed cell death (apoptosis) following treatment.
-
Immunofluorescence for DNA Damage Markers (e.g., γH2AX): This technique allows for the visualization and quantification of DNA double-strand breaks within the cell nucleus, providing insight into the extent of DNA damage and the kinetics of its repair.
-
Western Blotting: This method is used to analyze the expression and activation of key proteins involved in DNA damage response, cell cycle control, and survival signaling pathways.
-
Flow Cytometry for Cell Cycle Analysis: This technique determines the distribution of cells in different phases of the cell cycle, revealing if the agent causes cell cycle arrest at a particular phase.
In Vivo Studies
-
Tumor Xenograft Models: Human cancer cells are implanted in immunocompromised mice to grow as tumors. These models are used to evaluate the efficacy of the radiosensitizer in combination with radiation on tumor growth delay and overall survival.
-
Toxicity Studies: These are crucial for determining the safety profile of the new agent and its combination with radiation, assessing effects on normal tissues.[4]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential tools for illustrating the complex interactions in cellular signaling and the logical flow of experimental procedures. Graphviz (DOT language) is a powerful tool for generating such diagrams.
Below are example diagrams representing a generic experimental workflow for testing a radiosensitizer and a simplified DNA damage response pathway.
Caption: A generic experimental workflow for evaluating a potential radiosensitizing agent.
Caption: A simplified diagram of the DNA damage response pathway targeted by radiosensitizers.
Should information on "this compound" become publicly available, a detailed application note and protocol can be developed. Researchers interested in this specific compound are encouraged to consult internal documentation or await forthcoming publications.
References
- 1. DNA-PKcs inhibitors sensitize neuroendocrine tumor cells to peptide receptor radionuclide therapy in vitro and in vivo [thno.org]
- 2. Radiosensitization of cervical cancer cells via double-strand DNA break repair inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting DNA repair in cancer: current state and novel approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiation and Chemo-Sensitizing Effects of DNA-PK Inhibitors Are Proportional in Tumors and Normal Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting DNA repair pathway in cancer: Mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Improving the Efficacy of Tumor Radiosensitization Through Combined Molecular Targeting [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PLK1-inhibition can cause radiosensitization or radioresistance dependent on the treatment schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with Lturm34 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lturm34 is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[1][2] With an IC50 of 34 nM for DNA-PK and over 170-fold selectivity against PI3K, this compound presents a promising therapeutic candidate for sensitizing cancer cells to DNA-damaging agents such as radiotherapy and certain chemotherapies.[1][3][4] These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in xenograft models, a critical step in the preclinical development of this targeted therapy.
Mechanism of Action: Targeting the DNA-PK Signaling Pathway
DNA double-strand breaks (DSBs) are highly cytotoxic lesions that can be induced by ionizing radiation and various chemotherapeutic agents. The NHEJ pathway is a major mechanism for repairing these breaks. The process is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends, which then recruits the catalytic subunit of DNA-PK (DNA-PKcs). This forms the active DNA-PK holoenzyme, which autophosphorylates and phosphorylates other downstream targets to facilitate the ligation of the broken DNA ends.
This compound, as a specific inhibitor of DNA-PK, blocks this critical repair process. By inhibiting DNA-PK, this compound prevents the repair of DSBs, leading to the accumulation of DNA damage and subsequent cell cycle arrest and apoptosis in cancer cells. This mechanism of action suggests that this compound will be most effective when used in combination with therapies that induce DSBs.
Below is a diagram illustrating the DNA-PK signaling pathway and the point of intervention for this compound.
References
Preparation of Lturm34 Stock Solutions for Laboratory Use
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lturm34 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair. With an IC50 of 34 nM for DNA-PK, this compound demonstrates significant selectivity over Class I PI3K isoforms.[1][2] Its ability to induce antiproliferative effects in a variety of tumor cell lines makes it a valuable tool for cancer research and drug development.[1] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro laboratory use.
This compound Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 414.48 g/mol | [1] |
| Formula | C₂₄H₁₈N₂O₃S | |
| Appearance | White to off-white solid | [3] |
| Purity | ≥98% | |
| CAS Number | 1879887-96-3 | [1] |
Solubility and Storage
Proper dissolution and storage are critical for maintaining the stability and activity of this compound.
| Parameter | Recommendation | Source |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [1] |
| Solubility in DMSO | ≥ 50 mM (e.g., 60 mg/mL, 82 mg/mL) | |
| Storage of Powder | -20°C for up to 3 years | [1] |
| Storage of Stock Solution | -80°C for up to 1 year or -20°C for shorter periods | [1] |
Note: It is highly recommended to use anhydrous, high-purity DMSO to prepare stock solutions. DMSO is hygroscopic, and the presence of water can affect the solubility and stability of the compound. Aliquoting the stock solution into single-use volumes is advised to avoid repeated freeze-thaw cycles.[1]
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions for various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound powder and the DMSO to come to room temperature before opening to prevent condensation.
-
Weigh this compound: Accurately weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.145 mg of this compound (Molecular Weight = 414.48 g/mol ).
-
Dissolution: Add the appropriate volume of DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or sonication can be used to aid dissolution if necessary.[1] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Dispense the stock solution into sterile, single-use aliquots in microcentrifuge tubes. The volume of the aliquots should be based on the typical experimental needs to minimize waste and repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage.[1]
Preparation of Working Solutions
For cell-based assays, the high concentration of DMSO in the stock solution can be toxic to cells. Therefore, it is crucial to dilute the stock solution to a working concentration where the final DMSO concentration is typically below 0.5%.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilutions (Optional): Depending on the desired final concentration, it may be necessary to perform one or more serial dilutions of the stock solution in DMSO or the appropriate cell culture medium.
-
Final Dilution: Directly add the required volume of the this compound stock or intermediate dilution to the pre-warmed cell culture medium to achieve the desired final concentration. Mix well by gentle pipetting or inversion.
-
DMSO Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium as was used for the highest concentration of the inhibitor. This is essential to account for any effects of the solvent on the experimental system.
Example Dilution: To prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. For instance, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
Application Notes
This compound is a potent inhibitor of the DNA-PK signaling pathway, which plays a critical role in the repair of DNA double-strand breaks through non-homologous end joining (NHEJ). Inhibition of this pathway can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells that are often more reliant on specific DNA repair pathways.
The IC50 of this compound against DNA-PK is 34 nM.[1] For enzymatic assays, a concentration range around this IC50 value would be appropriate. For cell-based assays, the effective concentration can vary depending on the cell line and the specific assay being performed. It is recommended to perform a dose-response experiment, typically starting from the nanomolar to the low micromolar range, to determine the optimal working concentration for your specific experimental setup. For example, this compound has been shown to inhibit the proliferation of the HOP-92 non-small cell lung cancer cell line by 54%.[1]
Visualizations
DNA-PK Signaling Pathway in NHEJ
Caption: DNA-PK's role in the Non-Homologous End Joining (NHEJ) pathway and its inhibition by this compound.
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
References
Lturm34: Application Notes and Protocols for Cancer Cell Line Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lturm34 is an investigational small molecule inhibitor targeting key nodes in oncogenic signaling pathways. These pathways are frequently dysregulated in a variety of human cancers, contributing to uncontrolled cell proliferation, survival, and resistance to therapy.[1][2] This document provides detailed application notes and protocols for the treatment of various cancer cell lines with this compound. The included methodologies and data serve as a guide for researchers investigating the anti-cancer effects of this compound in a preclinical setting. The primary mechanism of this compound is the inhibition of the PI3K/Akt/mTOR signaling cascade, a central regulator of cell growth and metabolism that is hyperactivated in a significant percentage of tumors.[3]
Data Presentation: Efficacy of this compound in Diverse Cancer Cell Lines
The following table summarizes the in vitro efficacy of this compound across a panel of human cancer cell lines. The data represents key metrics for assessing the anti-tumor activity of the compound.
| Cell Line | Cancer Type | IC50 (nM) | Apoptosis Rate (%) at 100 nM | Key Pathway Alteration |
| MCF-7 | Breast Cancer | 50 | 45% | PIK3CA Mutation |
| PC-3 | Prostate Cancer | 25 | 60% | PTEN Null |
| U-87 MG | Glioblastoma | 75 | 35% | PTEN Mutation |
| A549 | Lung Cancer | 150 | 20% | KRAS Mutation |
| HCT116 | Colorectal Cancer | 100 | 30% | PIK3CA Mutation |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining cell viability after this compound treatment.
Experimental Workflow: Western Blotting
Caption: Workflow for Western blot analysis of pathway modulation.
Experimental Protocols
Cell Culture and Maintenance
-
Objective: To maintain healthy and viable cancer cell lines for experimentation.
-
Materials:
-
Appropriate basal medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 culture flasks
-
Incubator (37°C, 5% CO2)
-
-
Protocol:
-
Culture all cell lines in their recommended basal medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
To passage, wash cells with PBS, then add Trypsin-EDTA and incubate for 3-5 minutes to detach cells.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and re-seed into new flasks at the desired density.
-
Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effect of this compound and calculate the half-maximal inhibitory concentration (IC50).
-
Materials:
-
96-well clear-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
-
Protocol:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell blank.
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify the percentage of apoptotic cells following this compound treatment.
-
Materials:
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound at the desired concentration (e.g., 100 nM) for 48 hours.
-
Harvest cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Wash the cell pellet with cold PBS.
-
Resuspend cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Western Blotting for Pathway Analysis
-
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
-
Materials:
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6K, anti-S6K, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound for 2-24 hours.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. Analyze band intensities relative to loading controls (e.g., GAPDH) and total protein levels.
-
References
Troubleshooting & Optimization
troubleshooting Lturm34 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with Lturm34 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer. Is this expected?
Yes, this is expected. This compound is known to be insoluble in water and aqueous solutions.[1] Direct dissolution in aqueous buffers will likely result in precipitation or an insoluble suspension.
Q2: What is the recommended solvent for preparing this compound stock solutions?
The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][2][3][4] It is soluble to at least 50 mM in DMSO.[3] For optimal results, use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[1]
Q3: I have a high concentration stock of this compound in DMSO. How can I dilute this into my aqueous experimental medium?
Direct dilution of a high concentration DMSO stock into an aqueous medium can often lead to precipitation of the compound. A common strategy to avoid this is to use a multi-step dilution process involving co-solvents. A detailed protocol for preparing a formulation suitable for in vivo use is provided below, and a similar principle can be applied for in vitro assays.
Q4: Are there any alternative solvents or methods to improve aqueous solubility?
While DMSO is the most commonly cited solvent, some solubility in ethanol has also been reported.[1] For challenging cases, advanced formulation strategies may be necessary. These can include the use of co-solvents like polyethylene glycol (PEG) and surfactants like Tween 80.[1] Other methods for improving the solubility of hydrophobic compounds include the use of self-assembling peptides or adjusting the pH, though the effectiveness of these methods for this compound has not been specifically documented in the provided information.[5][6]
Troubleshooting Guide
Issue: Precipitate formation upon dilution of DMSO stock in aqueous media.
This is a common issue due to the poor aqueous solubility of this compound.
Solution 1: Step-wise Dilution Protocol
This protocol is adapted from a formulation for in vivo experiments and can be scaled down for in vitro use.[1] The principle is to gradually decrease the solvent polarity to keep this compound in solution.
Experimental Protocol: Preparation of a Homogeneous this compound Suspension
-
Prepare a high-concentration stock solution of this compound in fresh DMSO (e.g., 41 mg/mL).[1]
-
In a separate tube, add the required volume of your DMSO stock solution to a volume of PEG300 (e.g., for a 1 mL final solution, add 50 μL of the 41 mg/mL DMSO stock to 400 μL of PEG300).[1]
-
Mix thoroughly until the solution is clear.
-
To this mixture, add a surfactant such as Tween80 (e.g., 50 μL for the 1 mL final solution) and mix again until clear.[1]
-
Finally, add double-distilled water (ddH₂O) to reach the desired final volume and concentration (e.g., add 500 μL to reach a total volume of 1 mL).[1]
-
The resulting mixed solution should be used immediately for optimal results.[1]
Solution 2: Sonication
After dilution, brief sonication can sometimes help to disperse small aggregates and create a more uniform suspension. For some compounds, sonication is recommended to aid dissolution in DMSO.[4]
Quantitative Data Summary
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| DMSO | ≥ 82 mg/mL (197.83 mM) | [1] |
| DMSO | Soluble to 50 mM | [3] |
| DMSO | 60 mg/mL (144.76 mM) | [4] |
| Ethanol | 4 mg/mL | [1] |
| Water | Insoluble | [1] |
Visual Guides
Workflow for Preparing an Aqueous Formulation of this compound
Caption: A stepwise workflow for the preparation of a homogeneous this compound suspension.
Troubleshooting Logic for this compound Insolubility
Caption: A logical diagram for troubleshooting this compound insolubility issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LTURM 34 (CAS 1879887-96-3): R&D Systems [rndsystems.com]
- 4. This compound | DNA-PK | PI3K | PI4K | TargetMol [targetmol.com]
- 5. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
common issues with Lturm34 in long-term cell culture
Disclaimer: The "L-turm34" cell line is a fictional designation. The following troubleshooting guide and information are based on common issues encountered with the well-documented HeLa cell line, which serves as a practical substitute for the purpose of this technical resource.
Frequently Asked Questions (FAQs)
Q1: What is the morphology of healthy L-turm34 (HeLa) cells?
Healthy L-turm34 (HeLa) cells are typically epithelial-like and adherent.[1] They can appear elliptical or spindle-shaped during normal growth.[1]
Q2: What is the recommended medium for culturing L-turm34 (HeLa) cells?
The recommended medium is Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (P/S).[1] Some protocols may use RPMI 1640 medium with the same supplements.[2]
Q3: How often should the culture medium be changed?
The medium should be changed 2-3 times per week to ensure an adequate supply of nutrients and to remove metabolic waste.[1]
Q4: What is the appropriate passage ratio for L-turm34 (HeLa) cells?
A passage ratio of 1:2 to 1:5 is generally recommended.[1] For the initial passage after thawing, a 1:2 ratio is advised.[3]
Q5: Can L-turm34 (HeLa) cells be cultured indefinitely?
Yes, as an immortalized cell line, they can be cultured indefinitely.[4] However, it's important to be aware that genetic mutations can accumulate over time, potentially altering the cells' characteristics.[4] It is good practice to freeze down numerous vials of early passage cells to maintain a consistent cell stock.[4]
Troubleshooting Guide
Issue 1: Slow Cell Growth or Poor Proliferation
Symptoms:
-
The cell population is not doubling within the expected time frame (typically 24-48 hours).
-
Low cell density even after several days of culture.
Possible Causes & Solutions:
| Cause | Solution |
| Mycoplasma Contamination | Mycoplasma is a common cause of slow cell growth.[5] Regularly test your cultures for mycoplasma using a PCR-based kit. If positive, discard the culture and start with a fresh, certified mycoplasma-free stock. |
| Sub-optimal Culture Conditions | Ensure the incubator is calibrated to the correct temperature (37°C), CO2 level (5%), and humidity.[6] |
| Depleted or Expired Medium | Use freshly prepared complete culture medium; it is recommended to use it within two weeks.[1] Ensure all components (DMEM, FBS, P/S) are not expired.[7] |
| Low Seeding Density | Seeding cells at too low a density can hinder their growth.[6] If cell density is low, consider re-seeding them into a smaller culture vessel to increase density and promote the secretion of growth-promoting cytokines.[1] |
| High Passage Number | Cells that have been passaged too many times can exhibit slower growth. It is recommended to use a fresh vial of low-passage cells from your cell bank.[5] |
| Incorrect Serum Concentration | The standard FBS concentration is 10%. If cells are growing slowly, you can try increasing the FBS concentration to 15% or even 20% to boost growth.[5] |
Issue 2: Cell Detachment or Clumping
Symptoms:
-
Cells are detaching from the culture surface and floating in the medium.
-
Cells are forming clumps or aggregates rather than a uniform monolayer.
Possible Causes & Solutions:
| Cause | Solution |
| Over-trypsinization | Excessive exposure to trypsin can damage cell surface proteins responsible for adhesion.[1] Monitor the cells closely during trypsinization and neutralize the trypsin with complete medium as soon as the cells detach. |
| Cell Stress | Unfavorable environmental conditions, such as incorrect salt concentration, high temperature, or old media, can cause cells to detach and undergo apoptosis (cell death), which can appear as blebbing and detachment.[8] |
| High Confluency | Allowing cells to become over-confluent can lead to detachment due to nutrient depletion and waste accumulation.[7] Subculture the cells when they reach 70-80% confluency.[7] |
| DNA Release from Dead Cells | When cells die, they can release DNA, which is sticky and can cause live cells to clump together. If clumping is observed, gently aspirate the medium and wash the cells with PBS before passaging. |
Issue 3: Morphological Changes
Symptoms:
-
Cells appear elongated, spindle-shaped, or have an otherwise altered morphology compared to healthy, epithelial-like cells.[9]
-
Increased number of rounded, bright cells, which may indicate apoptosis.
Possible Causes & Solutions:
| Cause | Solution |
| Contamination | Bacterial, fungal, or yeast contamination can alter cell morphology and health. Visually inspect the culture for signs of contamination (e.g., turbidity, color change of medium). If contamination is suspected, discard the culture. |
| Cellular Stress | As mentioned previously, stressors can induce morphological changes.[8] Review your culture conditions and handling techniques. |
| Differentiation | While less common in this cell line, some culture conditions or experimental treatments can induce differentiation, leading to morphological changes. |
| Genetic Drift | Over many passages, the genetic makeup of the cells can change, leading to a shift in the predominant morphology.[4] It is advisable to return to a lower passage stock.[5] |
Issue 4: Suspected Cross-Contamination
Symptoms:
-
Unexpected changes in growth rate, morphology, or response to experimental treatments.
-
The cells may be outcompeted by a faster-growing cell line.
Possible Causes & Solutions:
| Cause | Solution |
| HeLa Cell Contamination | HeLa cells are a notorious source of cross-contamination in cell culture due to their rapid growth and hardiness.[10][11][12] |
| Poor Aseptic Technique | Working with multiple cell lines simultaneously, sharing reagents between cell lines, and not properly cleaning the biosafety cabinet can lead to cross-contamination.[13] |
| Solution | To prevent cross-contamination, always work with only one cell line at a time in the biosafety cabinet and use separate, clearly labeled reagents for each cell line.[7] If cross-contamination is suspected, perform cell line authentication using methods like Short Tandem Repeat (STR) profiling.[13] |
Experimental Protocols
Standard Subculture Protocol for L-turm34 (HeLa) Cells
-
Preparation: Pre-warm complete culture medium, Phosphate-Buffered Saline (PBS), and 0.25% Trypsin-EDTA to 37°C.[3]
-
Observation: Examine the cells under a microscope to confirm they are approximately 80-90% confluent and appear healthy.[2]
-
Washing: Aspirate the spent medium from the culture flask. Wash the cell monolayer once with sterile PBS to remove any remaining serum, which can inhibit trypsin activity.[2]
-
Trypsinization: Add enough Trypsin-EDTA to cover the cell monolayer (e.g., 1-2 mL for a T-25 flask). Incubate at 37°C for 2-3 minutes.[3]
-
Detachment: Observe the cells under the microscope. Once the cells have rounded up and started to detach, gently tap the side of the flask to dislodge the remaining cells.[3]
-
Neutralization: Immediately add 2-3 volumes of complete culture medium to the flask to neutralize the trypsin.[3]
-
Cell Collection: Gently pipette the cell suspension up and down to create a single-cell suspension. Transfer the suspension to a sterile conical tube.
-
Centrifugation: Centrifuge the cell suspension at approximately 500 x g for 5 minutes.[3]
-
Resuspension: Aspirate the supernatant and resuspend the cell pellet in a known volume of fresh, pre-warmed complete medium.
-
Seeding: Add the appropriate volume of the cell suspension to a new culture flask containing fresh medium at the desired seeding density (e.g., 1:2 to 1:5 split ratio).[1]
-
Incubation: Place the flask in a 37°C, 5% CO2 incubator.[2]
Cryopreservation Protocol
-
Preparation: Prepare a freezing medium consisting of 70% complete medium, 20% FBS, and 10% DMSO.[3]
-
Cell Harvest: Follow steps 2-8 of the subculture protocol to obtain a cell pellet.
-
Resuspension: Resuspend the cell pellet in cold freezing medium at a concentration of 1-2 x 10^6 cells/mL.
-
Aliquoting: Dispense 1 mL of the cell suspension into each cryovial.
-
Controlled Freezing: Place the cryovials in a controlled-rate freezing container and store at -80°C for at least 24 hours. This allows for a slow cooling rate of approximately -1°C per minute.
-
Long-Term Storage: Transfer the cryovials to a liquid nitrogen tank for long-term storage.
Visualizations
Caption: Standard subculturing workflow for L-turm34 (HeLa) cells.
Caption: Troubleshooting logic for slow cell growth.
Caption: Simplified MAPK/ERK signaling pathway involved in cell proliferation.
References
- 1. HeLa Cell Culture & Gene-editing Tips For Beginners | Ubigene [ubigene.us]
- 2. Cell culture of 7721 or HeLa cells [protocols.io]
- 3. editxor.com [editxor.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Essential Dos and Don'ts for Maintaining Contamination-Free Cell Cultures [cytion.com]
- 8. researchgate.net [researchgate.net]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. The ghosts of HeLa: How cell line misidentification contaminates the scientific literature | EurekAlert! [eurekalert.org]
- 11. Rapid detection of low‐level HeLa cell contamination in cell culture using nested PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Henrietta Lacks, HeLa cells, and cell culture contamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Line Cross-Contamination and Misidentification; Common Cell Culture Problems [sigmaaldrich.com]
Technical Support Center: Lturm34 Efficacy in Resistant Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Lturm34, a specific DNA-PK inhibitor, particularly in the context of resistant cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific inhibitor of the DNA-dependent protein kinase (DNA-PK).[1] Its primary mechanism of action is the inhibition of the DNA-PK catalytic subunit (DNA-PKcs), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[2][3] By inhibiting DNA-PK, this compound prevents the repair of DNA damage induced by chemotherapy or radiation, leading to increased cancer cell death.
Q2: We are observing decreased efficacy of this compound in our cancer cell line over time. What are the potential mechanisms of resistance?
Resistance to DNA-PK inhibitors like this compound can arise from several mechanisms:
-
Activation of Alternative DNA Repair Pathways: Cancer cells can compensate for the inhibition of NHEJ by upregulating other DNA repair pathways, such as Homologous Recombination (HR).
-
Alterations in Drug Target: Mutations in the gene encoding DNA-PKcs can potentially reduce the binding affinity of this compound to its target.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively transport this compound out of the cancer cells, reducing its intracellular concentration.
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pro-survival pathways, such as the PI3K/AKT pathway, can counteract the cytotoxic effects of this compound. DNA-PKcs has been shown to mediate the activation of AKT signaling in response to DNA damage, and inhibition of DNA-PKcs can reverse this effect in resistant cells.[3]
Q3: How can we overcome resistance to this compound in our experiments?
Several strategies can be employed to address this compound resistance:
-
Combination Therapy: Combining this compound with other anti-cancer agents is a promising approach.
-
Chemotherapy: Using this compound in combination with DNA-damaging chemotherapeutic agents can enhance their efficacy by preventing the repair of drug-induced DNA damage.[2]
-
PARP Inhibitors: A synergistic effect can be achieved by combining this compound with PARP inhibitors. This dual blockade of DNA repair pathways (NHEJ and Base Excision Repair/HR) can be particularly effective. The combination of PARP inhibitors with agents that induce DNA damage has shown promise in overcoming resistance.
-
-
Targeting Alternative Pathways: If resistance is associated with the activation of a specific survival pathway (e.g., PI3K/AKT), co-treatment with an inhibitor of that pathway may restore sensitivity to this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced this compound efficacy in a previously sensitive cell line. | Development of resistance. | Confirm resistance by comparing the IC50 value of this compound in your cell line to the parental line. Consider generating a resistant cell line (see protocol below) for further studies. Explore combination therapies as described in the FAQs. |
| Cell line contamination or misidentification. | Authenticate your cell line using short tandem repeat (STR) profiling. | |
| Improper this compound storage or handling. | This compound is typically dissolved in DMSO and should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1] Prepare fresh dilutions for each experiment. | |
| High variability in experimental results. | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well/plate. Perform cell counts before each experiment. |
| Variations in drug treatment duration or concentration. | Adhere strictly to the planned experimental timeline and concentrations. Use a calibrated pipette for accurate drug dilution. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for critical measurements, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Unexpected cytotoxicity in control (DMSO-treated) cells. | High concentration of DMSO. | Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) and is consistent across all treatment groups, including controls. |
| Contaminated DMSO or culture reagents. | Use fresh, sterile-filtered DMSO and cell culture reagents. |
Experimental Protocols
Protocol for Generating this compound-Resistant Cancer Cell Lines
This protocol describes a general method for developing drug-resistant cancer cell lines through continuous exposure to escalating drug concentrations. This method can be adapted for this compound.
-
Determine the initial IC50 of this compound:
-
Culture the parental cancer cell line of interest.
-
Perform a dose-response experiment by treating the cells with a range of this compound concentrations for a defined period (e.g., 72 hours).
-
Use a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50).
-
-
Initiate Resistance Induction:
-
Treat the parental cell line with this compound at a concentration equal to the IC10 or IC20 for an extended period (e.g., 2-3 weeks), changing the media with fresh drug every 2-3 days.
-
Monitor the cells for signs of recovery and proliferation.
-
-
Escalate the Drug Concentration:
-
Once the cells have adapted and are proliferating at the initial concentration, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is often used.
-
Continue this process of stepwise dose escalation. This process can take several months.
-
-
Confirm and Characterize the Resistant Phenotype:
-
After the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), perform a new dose-response experiment to determine the IC50 of the resistant cell line.
-
Compare the IC50 of the resistant line to the parental line to quantify the degree of resistance.
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Characterize the resistant cell line to investigate the underlying mechanisms of resistance (e.g., western blotting for DNA repair proteins, drug efflux pump expression).
-
Key Experimental Assays for Efficacy Evaluation
| Assay | Purpose | Brief Methodology |
| Clonogenic Assay | To assess the long-term proliferative capacity of cancer cells after treatment. | Seed a low density of cells and treat with this compound (alone or in combination). Allow cells to grow for 10-14 days until visible colonies form. Stain and count the colonies to determine the surviving fraction. |
| Apoptosis Assay | To quantify the induction of programmed cell death. | Treat cells with this compound. Stain with Annexin V and Propidium Iodide (PI) and analyze by flow cytometry. Annexin V positive cells are undergoing apoptosis. |
| Western Blotting | To analyze the expression and phosphorylation status of key proteins in the DNA damage response pathway. | Treat cells with a DNA damaging agent +/- this compound. Lyse the cells and separate proteins by SDS-PAGE. Probe with antibodies against phosphorylated DNA-PKcs (pDNA-PKcs), γH2AX (a marker of DNA double-strand breaks), and other proteins of interest. |
| Cell Viability Assay (e.g., MTT, CTG) | To determine the dose-dependent effect of this compound on cell viability. | Seed cells in a 96-well plate and treat with a serial dilution of this compound. After a set incubation period (e.g., 72 hours), add the viability reagent and measure the signal (absorbance or luminescence) to calculate the IC50. |
Data Presentation
Table 1: Illustrative Example of this compound Efficacy in Sensitive vs. Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental Cancer Cell Line | 50 | 1 |
| This compound-Resistant Subline | 500 | 10 |
Note: This table presents hypothetical data for illustrative purposes. Actual values will vary depending on the cell line and experimental conditions.
Visualizations
Caption: this compound inhibits the DNA-PKcs in the NHEJ pathway.
Caption: Workflow for evaluating this compound efficacy.
Caption: Potential mechanisms of resistance to this compound.
References
Lturm34 Technical Support Center: Storage and Handling Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Lturm34. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: this compound as a powder should be stored at -20°C for long-term stability, where it can be viable for up to 3 years.[1][2][3] For shorter periods, storage at 4°C is also acceptable for up to 2 years.[1]
Q2: What is the recommended solvent for reconstituting this compound?
A: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][2] It is crucial to use fresh, anhydrous DMSO, as moisture can impact the solubility and stability of the compound.[3]
Q3: How should I prepare and store this compound stock solutions?
A: To prepare a stock solution, dissolve this compound powder in fresh DMSO.[1][2] Sonication may be used to aid dissolution.[2] For long-term storage, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C, where they can be stable for up to 2 years.[1] For more frequent use, aliquots can be stored at -20°C for up to 1 year.[1][3]
Q4: Can I store this compound stock solutions at 4°C?
A: For very short-term use, a stock solution can be stored at 4°C for up to a week.[2] However, for optimal stability, storage at -80°C or -20°C is strongly recommended.
Q5: Why is it important to aliquot my this compound stock solution?
A: Aliquoting your stock solution into single-use volumes is critical to prevent degradation that can be caused by repeated freeze-thaw cycles.[1][2][3] This practice ensures the consistency and reliability of your experimental results.
This compound Storage and Stability Data
The following table summarizes the recommended storage conditions for this compound in both powder and solvent forms.
| Form | Storage Temperature | Duration of Stability | Citations |
| Powder | -20°C | Up to 3 years | [1][2][3] |
| 4°C | Up to 2 years | [1] | |
| In Solvent (DMSO) | -80°C | Up to 2 years | [1] |
| -20°C | Up to 1 year | [1][2][3] | |
| 4°C | Up to 1 week | [2] |
Troubleshooting Guide
Q1: I am observing inconsistent or lower than expected activity of this compound in my experiments. What could be the cause?
A: Inconsistent or reduced activity can stem from several factors related to compound stability and handling:
-
Improper Storage: Verify that both the powder and stock solutions have been stored at the recommended temperatures. Long-term storage at improper temperatures can lead to degradation.
-
Repeated Freeze-Thaw Cycles: If the stock solution was not aliquoted, repeated freezing and thawing can degrade the compound. It is advisable to use a fresh vial or a new aliquot.[1][2]
-
Moisture in DMSO: DMSO is hygroscopic and can absorb moisture from the air. This moisture can affect the stability and solubility of this compound.[3] Always use fresh, anhydrous DMSO for preparing stock solutions.
-
Precipitation in Aqueous Media: When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, the compound may precipitate if the final DMSO concentration is too high or if the dilution is done too quickly. It is recommended to make intermediate dilutions in DMSO before the final dilution into the aqueous solution.
Q2: My this compound powder is difficult to dissolve in DMSO. What should I do?
A: If you are experiencing solubility issues, consider the following:
-
Sonication: Gentle sonication can help to dissolve the compound.[2]
-
Vortexing and Gentle Warming: Vortexing the solution can aid dissolution. If necessary, you can gently warm the solution, but do not exceed 50°C to avoid thermal degradation.
-
Fresh DMSO: Ensure you are using a fresh, unopened bottle of anhydrous DMSO, as absorbed water can reduce solubility.[3]
Q3: The this compound powder appears clumpy or has adhered to the vial cap. How should I handle this?
A: This can happen during shipping. It is recommended to centrifuge the vial at a low speed (e.g., 3000 rpm) for a few minutes to collect all the powder at the bottom of the vial before opening it.[2]
Experimental Protocols
General Protocol for Assessing this compound Stability in Solution
This protocol provides a general framework for researchers to assess the stability of this compound under their specific experimental conditions.
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Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Aliquoting: Aliquot the stock solution into multiple sterile microcentrifuge tubes, each containing a volume sufficient for a single time point analysis.
-
Storage Conditions: Store the aliquots under various conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature). Include a baseline sample stored at -80°C, which will be considered the T=0 time point.
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Time Points: At designated time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.
-
Sample Analysis: Analyze the retrieved samples and the T=0 baseline sample using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
-
HPLC Method:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution method with mobile phases consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Monitor the elution of this compound using a UV detector at an appropriate wavelength.
-
-
-
Data Analysis: Compare the peak area of this compound in the test samples to the peak area of the T=0 sample. A decrease in the peak area indicates degradation. The appearance of new peaks may suggest the formation of degradation products.
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Purity Assessment: Calculate the percentage of intact this compound remaining at each time point to determine its stability under the tested conditions.
Visual Guides
Caption: Troubleshooting workflow for this compound handling and storage issues.
Caption: General degradation pathways for small molecule inhibitors. Note: This is a generalized diagram and not specific to this compound.
References
overcoming poor cell permeability of Lturm34
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges associated with the poor cell permeability of L-turm34.
Frequently Asked Questions (FAQs)
Q1: What is L-turm34 and why is cell permeability a concern?
L-turm34 is a novel synthetic compound with promising therapeutic potential. However, its chemical properties, such as high polarity and large molecular size, contribute to its poor permeability across the cell membrane. This often results in low intracellular concentrations and reduced efficacy in cell-based assays.
Q2: What are the common indications of poor cell permeability of L-turm34 in my experiments?
Common indications include:
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High IC50 values in cell-based assays compared to cell-free assays.
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Lack of a dose-dependent response in cellular experiments.
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Discrepancy between the expected and observed biological activity based on its known target.
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Low or undetectable levels of the compound within the cell lysate when measured by analytical methods.
Q3: What general strategies can be employed to overcome the poor cell permeability of small molecules like L-turm34?
Several strategies can be employed to enhance the intracellular delivery of poorly permeable compounds. These include the use of chemical permeabilizers, formulation with penetration-enhancing agents, or conjugation to cell-penetrating peptides (CPPs) or other targeting ligands.[1] For compounds targeting bacteria, agents that disrupt the outer membrane can be effective.[2][3]
Troubleshooting Guide
Issue: L-turm34 is not showing the expected biological effect in my cell culture experiments.
Possible Cause 1: Insufficient intracellular concentration of L-turm34.
-
Troubleshooting Tip: Increase the incubation time and/or the concentration of L-turm34. However, be mindful of potential off-target effects or cytotoxicity at higher concentrations.
-
Experimental Protocol: Dose-Response and Time-Course Experiment
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Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
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Treatment:
-
Dose-Response: Treat the cells with a range of L-turm34 concentrations (e.g., 0.1 µM to 100 µM) for a fixed time (e.g., 24 hours).
-
Time-Course: Treat the cells with a fixed concentration of L-turm34 (e.g., the IC50 from a cell-free assay) for various durations (e.g., 2, 6, 12, 24, 48 hours).
-
-
Assay: Perform the relevant biological assay (e.g., cell viability, target engagement) to determine the effect of L-turm34.
-
Analysis: Analyze the results to identify the optimal concentration and incubation time.
-
Possible Cause 2: The cell type being used has a particularly impermeable membrane.
-
Troubleshooting Tip: Consider using chemical permeabilizing agents or delivery systems to enhance uptake.
-
Strategies to Enhance L-turm34 Uptake:
-
Co-incubation with a mild, non-ionic surfactant: Surfactants can transiently increase membrane fluidity.
-
Use of a Cell-Penetrating Peptide (CPP) Conjugate: Covalently linking L-turm34 to a CPP can facilitate its translocation across the plasma membrane.
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Formulation with a Liposomal Delivery System: Encapsulating L-turm34 in liposomes can improve its cellular uptake via endocytosis.
-
Quantitative Data Summary
The following table summarizes hypothetical data from experiments designed to improve the intracellular delivery of L-turm34.
| Delivery Strategy | L-turm34 Concentration | Incubation Time | Intracellular Concentration (µM) | Biological Effect (IC50 in µM) |
| L-turm34 alone | 10 µM | 24 hours | 0.2 | > 50 |
| L-turm34 + 0.01% Pluronic F-68 | 10 µM | 24 hours | 1.5 | 25 |
| L-turm34-CPP Conjugate | 1 µM | 12 hours | 2.1 | 5 |
| Liposomal L-turm34 | 5 µM | 24 hours | 3.5 | 2 |
Visualizing Experimental Design and Cellular Pathways
To aid in experimental design and understanding the mechanism of action of L-turm34, the following diagrams illustrate a general workflow for enhancing its delivery and a hypothetical signaling pathway it may target.
Caption: Workflow for troubleshooting poor cell permeability of L-turm34.
Caption: Hypothetical signaling pathway targeted by L-turm34.
Detailed Experimental Protocols
Protocol 1: Preparation of L-turm34-CPP Conjugate
-
Materials: L-turm34 with a reactive functional group (e.g., carboxylic acid), a cell-penetrating peptide (e.g., TAT peptide) with a free amine, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and NHS (N-hydroxysuccinimide).
-
Activation of L-turm34: Dissolve L-turm34 in an appropriate anhydrous solvent (e.g., DMF). Add EDC and NHS in a 1.2:1.5 molar ratio relative to L-turm34. Stir at room temperature for 1 hour to activate the carboxylic acid.
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Conjugation: Add the CPP to the activated L-turm34 solution in a 1:1 molar ratio. Stir the reaction mixture at room temperature overnight.
-
Purification: Purify the L-turm34-CPP conjugate using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the conjugate by mass spectrometry and NMR.
Protocol 2: Formulation of Liposomal L-turm34
-
Materials: L-turm34, a lipid mixture (e.g., DSPC, cholesterol, and DSPE-PEG in a 55:40:5 molar ratio), and a suitable buffer (e.g., PBS).
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Lipid Film Hydration: Dissolve the lipids and L-turm34 in chloroform. Evaporate the solvent using a rotary evaporator to form a thin lipid film.
-
Hydration: Hydrate the lipid film with the buffer by vortexing. This will form multilamellar vesicles (MLVs).
-
Sonication: Sonicate the MLV suspension using a probe sonicator to form small unilamellar vesicles (SUVs).
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Purification: Remove any unencapsulated L-turm34 by size exclusion chromatography.
-
Characterization: Determine the particle size and zeta potential using dynamic light scattering (DLS). Quantify the encapsulation efficiency using a suitable analytical method (e.g., HPLC).
References
troubleshooting unexpected results in Lturm34 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing unexpected results during experiments with Lturm34, a potent and selective DNA-PK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a specific inhibitor of the DNA-dependent protein kinase (DNA-PK) with a half-maximal inhibitory concentration (IC50) of 34 nM.[1][2] Its primary mechanism of action is the inhibition of the kinase activity of DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[3][4]
Q2: What is the selectivity profile of this compound?
This compound exhibits high selectivity for DNA-PK over other kinases, such as those in the PI3K family. It is reported to be 170-fold more selective for DNA-PK than for PI3K isoforms.[1][2]
Q3: How should this compound be stored?
For long-term storage, this compound powder should be kept at -20°C for up to 3 years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 1 year to maintain stability.[1]
Q4: What are the recommended solvents for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of up to 60 mg/mL (144.76 mM).[1] For cell-based assays, it is crucial to ensure the final DMSO concentration in the culture medium is not toxic to the cells (typically ≤ 0.5%).
Troubleshooting Guides
In Vitro Kinase Assays
Q5: I am observing high background signal in my in vitro kinase assay. What could be the cause?
High background in a kinase assay can stem from several factors:
-
Non-specific binding: The antibody or detection reagent may be binding non-specifically to the plate or other components. Ensure proper blocking steps are included in your protocol.
-
Contaminated reagents: ATP solutions can contain contaminating ADP, leading to a high background in ADP-detection based assays like ADP-Glo. Use fresh, high-quality ATP.
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Enzyme autophosphorylation: At high concentrations, DNA-PK may autophosphorylate, contributing to the signal. Optimize the enzyme concentration to minimize this effect.
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Compound interference: this compound, if fluorescent, could interfere with fluorescence-based readouts. Run a control with the compound alone to check for interference.[5]
Q6: My in vitro kinase assay shows a very low signal or no inhibition with this compound. What should I check?
A low or absent signal can be due to:
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Inactive enzyme: Ensure the DNA-PK enzyme is active. Use a positive control inhibitor known to work.
-
Sub-optimal assay conditions: Verify that the buffer pH, ionic strength, and concentrations of ATP and substrate are optimal for DNA-PK activity.
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This compound degradation: Improper storage or repeated freeze-thaw cycles of the this compound stock solution can lead to degradation. Prepare fresh dilutions from a properly stored stock.
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Incorrect ATP concentration: If using an ATP-competitive inhibitor like this compound, a high concentration of ATP in the assay can outcompete the inhibitor, leading to reduced apparent inhibition.
Q7: The dose-response curve for this compound in my kinase assay is unusually steep. What does this indicate?
A steep dose-response curve can be caused by:
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Stoichiometric inhibition: This can occur when the concentration of the enzyme is significantly higher than the dissociation constant (Kd) of the inhibitor.
-
Compound aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit the enzyme.
-
Multi-site binding: The inhibitor may be binding to multiple sites on the enzyme.
Cell-Based Assays
Q8: I am not observing the expected decrease in cell viability after treating cells with this compound. What are the possible reasons?
Several factors could contribute to a lack of effect in cell-based assays:
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Cell line resistance: The chosen cell line may have intrinsic resistance to DNA-PK inhibition or may not rely heavily on the NHEJ pathway for DNA repair.
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This compound concentration and incubation time: The concentration of this compound may be too low, or the incubation time may be too short to induce a significant effect. An IC50 determination across a range of concentrations and time points is recommended.
-
Drug efflux: Some cancer cell lines express high levels of drug efflux pumps that can actively remove this compound from the cell.
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Serum protein binding: Components in the cell culture serum may bind to this compound, reducing its effective concentration.
Q9: My cell viability assay results are not reproducible. What can I do to improve consistency?
To improve reproducibility:
-
Ensure consistent cell seeding: Use a consistent number of cells for each experiment and ensure even distribution in the wells.
-
Maintain consistent culture conditions: Use the same batch of media, serum, and supplements for all related experiments.
-
Proper this compound handling: Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
-
Standardize incubation times: Ensure that the treatment duration is consistent across all experiments.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Selectivity (fold vs. DNA-PK) |
| DNA-PK | 34 | 1 |
| PI3Kβ | 5,800 | 170.6 |
| PI3Kδ | 8,500 | 250 |
Data compiled from publicly available sources.[1]
Table 2: Antiproliferative Activity of this compound in Selected Cancer Cell Lines
| Cell Line | Cancer Type | Growth Inhibition (%) at 10 µM |
| HOP-92 | Non-small cell lung cancer | 54 |
Note: this compound has been shown to be active against 11 of 16 tested cell lines, indicating broad antiproliferative activity.[1]
Experimental Protocols
Protocol 1: In Vitro DNA-PK Kinase Assay (ADP-Glo™ Based)
This protocol is adapted for a luminescence-based kinase assay to determine the IC50 of this compound.
Materials:
-
Recombinant human DNA-PK enzyme
-
DNA-PK substrate peptide
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare this compound dilutions: Perform a serial dilution of this compound in DMSO, and then dilute further in kinase buffer to the desired final concentrations. Include a DMSO-only control.
-
Set up the kinase reaction:
-
Add 2.5 µL of this compound dilution or DMSO control to each well.
-
Add 2.5 µL of a 2x enzyme/substrate mixture (containing DNA-PK and its substrate in kinase buffer).
-
Initiate the reaction by adding 5 µL of a 2x ATP solution in kinase buffer.
-
-
Incubate: Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Detect ADP: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.
-
Measure luminescence: Read the luminescence using a plate reader.
-
Data analysis: Plot the luminescence signal against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (CCK-8 Based)
This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used for dilutions).
-
Incubation: Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Add CCK-8 Reagent: Add 10 µL of CCK-8 solution to each well.
-
Incubate: Incubate the plate for 1-4 hours at 37°C.
-
Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Mandatory Visualization
Caption: DNA-PK Signaling in Non-Homologous End Joining (NHEJ) and Inhibition by this compound.
Caption: Workflow for an In Vitro DNA-PK Kinase Assay using this compound.
Caption: A Logical Approach to Troubleshooting this compound Experiments.
References
- 1. This compound | DNA-PK | PI3K | PI4K | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. DNA-dependent protein kinase in nonhomologous end joining: a lock with multiple keys? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
optimizing incubation time for Lturm34 treatment
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing incubation time for Lturm34 treatment. This compound is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: A good starting point for this compound is its IC50 value, which is approximately 34 nM.[1][2] However, the optimal concentration will be cell-line dependent. We recommend performing a dose-response experiment to determine the EC50 for your specific cell line.
Q2: What is the typical incubation time for this compound treatment?
A2: The optimal incubation time for this compound can vary significantly depending on the cell type and the experimental endpoint (e.g., cell viability, apoptosis, cell cycle arrest). Based on studies with other DNA-PK inhibitors, a time-course experiment with endpoints at 24, 48, and 72 hours is recommended to determine the ideal duration for your experiment.[3][4]
Q3: What solvent should I use to dissolve this compound?
A3: this compound is soluble in DMSO.[2] Prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically <0.5%).
Q4: How does this compound affect the cell cycle?
A4: As a DNA-PK inhibitor, this compound can induce cell cycle arrest, often at the G2/M phase, particularly when combined with DNA damaging agents.[5][6] This is a result of the cell's response to unrepaired DNA damage. The extent and timing of cell cycle arrest can be assessed by flow cytometry.
Q5: Can this compound induce apoptosis?
A5: Yes, by inhibiting DNA repair, this compound can lead to an accumulation of DNA damage, which can trigger apoptosis. The induction of apoptosis is often time and dose-dependent.[3][5]
Troubleshooting Guides
Issue 1: No significant effect on cell viability is observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Incubation time is too short. | The effects of DNA-PK inhibition on cell viability may take time to manifest. Extend the incubation period to 48 or 72 hours. For some cell lines, even longer incubation times may be necessary.[3][4] |
| This compound concentration is too low. | Perform a dose-response experiment with a wider range of concentrations, starting from nanomolar to low micromolar concentrations, to determine the optimal concentration for your cell line. |
| Cell line is resistant to DNA-PK inhibition. | Some cell lines may have alternative DNA repair pathways or other resistance mechanisms. Consider using this compound in combination with a DNA-damaging agent (e.g., ionizing radiation, etoposide) to enhance its effect.[5] |
| Improper drug preparation or storage. | Ensure this compound is properly dissolved in fresh, high-quality DMSO and stored correctly. Avoid repeated freeze-thaw cycles of the stock solution. |
Issue 2: High variability in results between replicate wells.
| Possible Cause | Suggested Solution |
| Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before seeding to achieve a uniform cell density across all wells. |
| Edge effects in the microplate. | To minimize edge effects, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium. |
| Inaccurate pipetting. | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of cells, media, and this compound. |
Issue 3: Unexpected cell morphology or toxicity in control wells.
| Possible Cause | Suggested Solution |
| High DMSO concentration. | Prepare a vehicle control with the same final concentration of DMSO as the this compound-treated wells. Ensure the final DMSO concentration is non-toxic to your cells (typically below 0.5%). |
| Contamination. | Regularly check for microbial contamination in your cell cultures and reagents. |
| Poor cell health. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
Data Presentation
Table 1: Example Time-Course of this compound on Cell Viability in a Hypothetical Cancer Cell Line (e.g., HCT116)
| Incubation Time (hours) | Vehicle Control (% Viability) | This compound (34 nM) (% Viability) | This compound (100 nM) (% Viability) |
| 24 | 100 ± 4.5 | 85 ± 5.1 | 72 ± 6.3 |
| 48 | 100 ± 5.2 | 62 ± 4.8 | 45 ± 5.5 |
| 72 | 100 ± 4.9 | 41 ± 6.2 | 28 ± 4.9 |
Data are presented as mean ± standard deviation.
Table 2: Example Time-Course of this compound on Apoptosis Induction
| Incubation Time (hours) | Vehicle Control (% Apoptotic Cells) | This compound (34 nM) (% Apoptotic Cells) | This compound (100 nM) (% Apoptotic Cells) |
| 24 | 5 ± 1.2 | 15 ± 2.5 | 25 ± 3.1 |
| 48 | 6 ± 1.5 | 35 ± 3.8 | 55 ± 4.2 |
| 72 | 7 ± 1.8 | 60 ± 4.5 | 78 ± 5.0 |
Data are presented as mean ± standard deviation.
Table 3: Example Time-Course of this compound on Cell Cycle Distribution
| Incubation Time (hours) | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| 24 | Vehicle Control | 55 ± 3.1 | 30 ± 2.5 | 15 ± 2.0 |
| This compound (100 nM) | 50 ± 2.8 | 25 ± 2.2 | 25 ± 2.5 | |
| 48 | Vehicle Control | 58 ± 3.5 | 28 ± 2.1 | 14 ± 1.8 |
| This compound (100 nM) | 45 ± 3.0 | 20 ± 1.9 | 35 ± 2.8 | |
| 72 | Vehicle Control | 56 ± 3.3 | 29 ± 2.4 | 15 ± 1.9 |
| This compound (100 nM) | 35 ± 2.9 | 15 ± 1.7 | 50 ± 3.1 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Cell Viability Assay (Using CCK-8/WST-8)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay: Add 10 µL of CCK-8 or WST-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Apoptosis Assay (Using Annexin V-FITC and Propidium Iodide)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound or vehicle control for the desired incubation times.
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Protocol 3: Cell Cycle Analysis (Using Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound or vehicle control for the desired incubation times.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound inhibits DNA-PKcs in the NHEJ pathway.
Caption: Workflow for optimizing this compound incubation time.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Validation & Comparative
Validating Lturm34 Specificity for DNA-PK: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lturm34, a selective inhibitor of DNA-dependent protein kinase (DNA-PK), with other known DNA-PK inhibitors. The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.
Introduction to this compound and DNA-PK
DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1] Given its central role in DNA repair, DNA-PK is a compelling target in cancer therapy, where its inhibition can sensitize tumor cells to DNA-damaging agents like radiation and chemotherapy. This compound has emerged as a specific inhibitor of DNA-PK.[2][3] This guide evaluates the specificity of this compound by comparing its performance against other well-characterized DNA-PK inhibitors.
Comparative Analysis of DNA-PK Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound against other known DNA-PK inhibitors. The data highlights the half-maximal inhibitory concentration (IC50) against DNA-PK and other related kinases, providing a quantitative measure of specificity.
| Inhibitor | DNA-PK IC50 | PI3Kα IC50 | mTOR IC50 | ATM IC50 | ATR IC50 | Selectivity Notes |
| This compound | 34 nM[3][4] | >5 µM[5] | - | - | - | 170-fold more selective for DNA-PK over PI3K.[3][4] |
| NU7441 (KU-57788) | 14 nM[6][7] | 5 µM[7] | 1.7 µM[7] | >100 µM[8] | >100 µM[8] | Highly selective for DNA-PK over other PIKK family members.[6][9] |
| AZD7648 | 0.6 nM[10][11] | >100-fold selective[12] | >100-fold selective[10] | >100-fold selective[10] | >100-fold selective[10] | Potent and highly selective inhibitor of DNA-PK.[10][12] |
| M3814 (Nedisertib) | <3 nM[2][13] | >100-fold selective[13] | - | - | - | Potent and selective DNA-PK inhibitor.[2][13] |
| CC-115 | 13 nM[1][14] | 850 nM[8] | 21 nM[1][14] | >30 µM[1][8] | >30 µM[1][8] | Dual inhibitor of DNA-PK and mTOR.[8][14] |
| KU-0060648 | 8.6 nM[11][15] | 4 nM[11][15] | Selective over mTOR[16][17] | Selective over ATM[16][17] | Selective over ATR[16][17] | Dual inhibitor of DNA-PK and PI3K.[15][16] |
Experimental Validation of this compound Specificity
To rigorously validate the specificity of this compound, a series of biochemical and cellular assays are recommended. Below are detailed protocols for key experiments.
Experimental Workflow
Caption: Workflow for validating DNA-PK inhibitor specificity.
Methodologies
1. In Vitro DNA-PK Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced by the kinase reaction, which is directly proportional to kinase activity.
-
Materials:
-
Recombinant human DNA-PK enzyme (Promega, Cat. No. V5811)
-
DNA-PK peptide substrate
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)
-
This compound and other inhibitors
-
Assay buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
-
Procedure:
-
Prepare serial dilutions of this compound and other inhibitors in the assay buffer.
-
In a 384-well plate, add 2.5 µL of the inhibitor solution.
-
Add 2.5 µL of DNA-PK enzyme to each well.
-
Initiate the reaction by adding 5 µL of a mix containing the peptide substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.[18]
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[18]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.[18]
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
2. Cellular DNA-PK Autophosphorylation Assay
This assay assesses the ability of an inhibitor to block the autophosphorylation of DNA-PK at Ser2056 in response to DNA damage in a cellular context.
-
Materials:
-
Human cancer cell line (e.g., HeLa or U2OS)
-
This compound and other inhibitors
-
DNA-damaging agent (e.g., Etoposide or ionizing radiation)
-
Lysis buffer
-
Primary antibody against phospho-DNA-PKcs (Ser2056)
-
Primary antibody against total DNA-PKcs
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or other inhibitors for 1-2 hours.
-
Induce DNA damage by treating with etoposide (e.g., 10 µM) for 1 hour or by exposing to ionizing radiation (e.g., 10 Gy).
-
Wash the cells with PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-DNA-PKcs (S2056) and total DNA-PKcs overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities to determine the inhibition of DNA-PK autophosphorylation.
-
3. Cellular Non-Homologous End Joining (NHEJ) Reporter Assay
This assay measures the efficiency of the NHEJ pathway in living cells, which is dependent on DNA-PK activity.
-
Materials:
-
A cell line stably expressing an NHEJ reporter plasmid (e.g., a plasmid containing a GFP gene disrupted by a recognition site for the I-SceI endonuclease).
-
An expression vector for the I-SceI endonuclease.
-
This compound and other inhibitors.
-
Flow cytometer.
-
-
Procedure:
-
Seed the NHEJ reporter cell line in 12-well plates.
-
Treat the cells with various concentrations of this compound or other inhibitors.
-
Transfect the cells with the I-SceI expression vector to induce a double-strand break in the reporter gene.
-
Incubate the cells for 48-72 hours to allow for DNA repair via NHEJ.
-
Harvest the cells and analyze GFP expression by flow cytometry.
-
The percentage of GFP-positive cells corresponds to the efficiency of NHEJ repair. A decrease in GFP-positive cells in the presence of the inhibitor indicates inhibition of the NHEJ pathway.
-
DNA-PK Signaling Pathway in Non-Homologous End Joining
The following diagram illustrates the central role of DNA-PK in the NHEJ pathway for repairing DNA double-strand breaks.
Caption: DNA-PK signaling in the NHEJ pathway.
Conclusion
The available data indicates that this compound is a potent and specific inhibitor of DNA-PK, demonstrating significant selectivity over the closely related PI3K family of kinases.[2][3][5] For researchers investigating the role of DNA-PK in cellular processes or exploring its therapeutic potential, this compound represents a valuable tool. To ensure the validity of experimental findings, it is crucial to perform rigorous validation studies as outlined in this guide, including in vitro kinase assays and cell-based functional assays. This comparative approach will enable a comprehensive understanding of this compound's specificity and its on-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | DNA-PK | PI3K | PI4K | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. NU 7441 | DNA-Dependent Protein Kinase | Tocris Bioscience [tocris.com]
- 7. selleckchem.com [selleckchem.com]
- 8. CC-115, a dual inhibitor of mTOR kinase and DNA-PK, blocks DNA damage repair pathways and selectively inhibits ATM-deficient cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. AZD 7648 | DNA-Dependent Protein Kinase | Tocris Bioscience [tocris.com]
- 11. selleckchem.com [selleckchem.com]
- 12. mdpi.com [mdpi.com]
- 13. medkoo.com [medkoo.com]
- 14. selleckchem.com [selleckchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. cancer-research-network.com [cancer-research-network.com]
- 17. KU-0060648 | DNA-PK/PI3K inhibitor | Probechem Biochemicals [probechem.com]
- 18. promega.com [promega.com]
Comparative Analysis of DNA-PK Inhibitors: Lturm34 vs. NU7441
A Guide for Researchers in Oncology and Drug Development
The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1][2][3] Due to its central role in DNA repair, inhibiting DNA-PK is a promising therapeutic strategy to sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.[4][5][6] This guide provides a detailed comparison of two widely used small molecule inhibitors of DNA-PK: Lturm34 and NU7441.
Mechanism of Action: Targeting the NHEJ Pathway
Both this compound and NU7441 are ATP-competitive inhibitors that target the catalytic subunit of DNA-PK (DNA-PKcs). By binding to the kinase domain, they prevent the autophosphorylation of DNA-PKcs and the subsequent recruitment and activation of downstream repair proteins, effectively halting the NHEJ pathway. This leads to an accumulation of unrepaired DSBs, which can trigger cell cycle arrest and apoptosis, thereby enhancing the efficacy of cytotoxic cancer therapies.[1][7]
Caption: The Non-Homologous End Joining (NHEJ) pathway for DNA repair and the inhibitory action of this compound and NU7441.
Quantitative Performance Comparison
The potency and selectivity of a kinase inhibitor are critical determinants of its utility in research and clinical settings. NU7441 exhibits higher potency for DNA-PK, while this compound demonstrates notable selectivity over PI3K isoforms.
| Parameter | This compound | NU7441 | Reference |
| DNA-PK IC50 | 34 nM | 14 nM | [8][9][10][11] |
| PI3K IC50 | > 5 µM (all isoforms) | 5 µM | [11][12][13] |
| mTOR IC50 | Not Reported | 1.7 µM | [11][14] |
| Selectivity (DNA-PK vs. PI3K) | ~170-fold | ~357-fold | [8][9][11][12] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Cellular Effects and Experimental Observations
Both inhibitors have been shown to potentiate the effects of DNA-damaging agents in vitro and in vivo.
-
Potentiation of Cytotoxicity: NU7441 significantly enhances the cell-killing effects of ionizing radiation (IR) and chemotherapeutic agents like doxorubicin and etoposide in various cancer cell lines, including those from colon and breast cancers.[4][5][6][10][15][16] this compound also shows potent antiproliferative activity across a range of tumor cell lines.[8][9]
-
Inhibition of DNA Repair: Treatment with NU7441 leads to the persistence of γH2AX foci, a marker for DNA double-strand breaks, following exposure to IR or etoposide.[13][15] This indicates a delay or failure in DSB repair, which is the intended mechanistic outcome of DNA-PK inhibition.
-
Cell Cycle Arrest: A common cellular response to DNA damage is the activation of cell cycle checkpoints. NU7441 has been observed to cause an accumulation of cells in the G2/M phase of the cell cycle following DNA damage, preventing cells with damaged DNA from proceeding to mitosis.[4][15][17]
-
Genome Editing: NU7441 has been shown to enhance the efficiency of CRISPR-Cas9-mediated homology-directed repair (HDR) by 2 to 3-fold while decreasing the frequency of nonhomologous end-joining (NHEJ).[10][11]
Experimental Protocols
DNA-PK Kinase Assay (In Vitro)
This assay measures the direct inhibitory effect of the compounds on DNA-PK enzyme activity.
Methodology:
-
Preparation: Dissolve this compound or NU7441 in DMSO to create a 10 mM stock solution. Store at -20°C.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.5, 5 mM MgCl2) containing 180 µM PI (phosphatidylinositol) and 10 µM ATP.
-
Inhibitor Dilution: Create a serial dilution of the inhibitor in 20% (v/v) DMSO.
-
Incubation: Add the DNA-PK enzyme and the diluted inhibitor to the reaction mixture. Incubate for 60 minutes at room temperature.
-
Signal Detection: Stop the reaction by adding a kinase detection reagent (e.g., Kinase-Glo). After a 15-minute incubation, measure luminescence using a plate reader.
-
Data Analysis: Generate a concentration-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).[8][18]
Clonogenic Survival Assay (Cell-Based)
This assay assesses the long-term effect of inhibitors on the ability of single cells to grow into colonies after treatment with DNA-damaging agents.
Caption: Workflow for a clonogenic survival assay to measure chemo- or radio-potentiation by DNA-PK inhibitors.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., SW620, LoVo) in 6-well plates at a density that allows for colony formation (e.g., 200-1000 cells/well). Allow cells to attach overnight.
-
Treatment: Treat the cells with a cytotoxic agent (e.g., varying doses of ionizing radiation or doxorubicin) in the presence or absence of a non-toxic concentration of this compound or NU7441 (e.g., 1 µM).[15]
-
Incubation: Incubate the plates for 10-14 days in a humidified incubator at 37°C to allow for colony growth.
-
Fixing and Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Analysis: Calculate the plating efficiency and survival fraction for each treatment condition. The potentiation factor can be determined by comparing the dose of the cytotoxic agent required to achieve a certain level of cell kill with and without the inhibitor.[3][16]
Conclusion
Both this compound and NU7441 are potent and valuable research tools for investigating the DNA-PK signaling pathway.
-
NU7441 is a highly potent inhibitor and has been extensively characterized in preclinical studies.[15][16] Its ability to sensitize a wide range of cancer cells to radiation and chemotherapy, coupled with its demonstrated in vivo efficacy, makes it a benchmark compound for DNA-PK inhibition studies.[5][10][13]
-
This compound is also a potent DNA-PK inhibitor with excellent selectivity against PI3K isoforms.[8][12] This high selectivity can be advantageous in experiments aiming to dissect the specific roles of DNA-PK without confounding effects from PI3K inhibition.
The choice between this compound and NU7441 will depend on the specific experimental context. For studies requiring maximum potency and a wealth of comparative literature, NU7441 is an excellent choice. For investigations where selectivity against PI3K is a primary concern, this compound presents a strong alternative.
References
- 1. DNA-PK Inhibition by NU7441 Enhances Chemosensitivity to Topoisomerase Inhibitor in Non-Small Cell Lung Carcinoma Cells by Blocking DNA Damage Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inactivation of DNA-PK by knockdown DNA-PKcs or NU7441 impairs non-homologous end-joining of radiation-induced double strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portal.research.lu.se [portal.research.lu.se]
- 5. jpp.krakow.pl [jpp.krakow.pl]
- 6. DNA-PK inhibition by NU7441 sensitizes breast cancer cells to ionizing radiation and doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | DNA-PK | PI3K | PI4K | TargetMol [targetmol.com]
- 10. NU 7441 | DNA-Dependent Protein Kinase | Tocris Bioscience [tocris.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. DNA-PK inhibitor NU7441 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 14. selleckchem.com [selleckchem.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Preclinical evaluation of a potent novel DNA-dependent protein kinase inhibitor NU7441 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nontoxic concentration of DNA‐PK inhibitor NU7441 radio‐sensitizes lung tumor cells with little effect on double strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 18. file.medchemexpress.eu [file.medchemexpress.eu]
A Comparative Guide to DNA-PK Inhibitors in Cancer Therapy: M3814 (Peposertib) and Lturm34
This guide provides a comparative overview of two DNA-dependent protein kinase (DNA-PK) inhibitors, M3814 (peposertib) and Lturm34, for researchers, scientists, and drug development professionals. The content is based on available preclinical and clinical data, with a focus on presenting quantitative data and detailed experimental methodologies.
Note on Data Availability: While extensive research has been published on M3814 (peposertib), publicly available data on this compound is limited. This guide reflects the current state of available scientific literature.
Introduction to DNA-PK Inhibition in Cancer Therapy
DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1][2][3] In cancer therapy, many conventional treatments like radiotherapy and certain chemotherapies induce DSBs to kill cancer cells.[1][3] However, cancer cells can utilize DNA repair pathways, including NHEJ, to survive this damage. By inhibiting DNA-PK, the repair of these breaks is impaired, leading to the accumulation of DNA damage and subsequently, cancer cell death. This makes DNA-PK inhibitors a promising strategy to enhance the efficacy of existing cancer treatments.[1][2][3][4]
M3814 (Peposertib/Nedisertib)
M3814, also known as peposertib or nedisertib, is a potent and selective, orally bioavailable inhibitor of DNA-PK.[1][2][5] It has been extensively studied in preclinical models and has advanced into clinical trials.[3][6][7][8] M3814 acts as an ATP-competitive inhibitor, binding to the kinase domain of the DNA-PK catalytic subunit (DNA-PKcs) and preventing the phosphorylation of its downstream targets, thereby blocking the NHEJ pathway.[5]
This compound
This compound is described as a specific inhibitor of DNA-PK.[9][10] Available information indicates its potency in inhibiting DNA-PK activity. However, detailed preclinical and clinical studies on its efficacy and mechanism of action in cancer therapy are not widely available in the public domain.
Comparative Data
Due to the limited availability of data for this compound, a direct quantitative comparison with M3814 is challenging. The following tables summarize the available data for both compounds.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 | Selectivity | Reference |
| M3814 (Peposertib) | DNA-PK | Not explicitly stated in provided abstracts | Potent and selective | [1][2][3] |
| This compound | DNA-PK | 34 nM | 170-fold selective for DNA-PK over PI3K | [9][10] |
Table 2: Preclinical Efficacy of M3814 in Combination Therapies
| Cancer Model | Combination Agent | Key Findings | Reference |
| Human Cancer Xenografts | Ionizing Radiation (IR) | Potentiated antitumor activity of IR, leading to complete tumor regression at non-toxic doses.[1][2][3] | [1][2][3] |
| Non-Small Cell Lung Cancer (NSCLC) Cell Lines (A549, H460, H1703) | Paclitaxel, Etoposide | Potentiated the anti-tumor effect of both chemotherapeutic agents.[4] | [4] |
| Ovarian Cancer Xenografts (A2780, SKOV3) | Topoisomerase II Inhibitors (Etoposide, Doxorubicin, PLD) | Reduced tumor growth in combination with topoisomerase II inhibitors in sensitive cell lines.[11] | [11] |
| Acute Myeloid Leukemia (AML) Xenografts | Mylotarg (Calicheamicin) | Showed strong combination benefit in AML xenograft models.[12] | [12] |
| Neuroendocrine Tumor (NET) Xenografts (QGP-1, BON) | External Beam Radiation (XRT) | Significantly inhibited tumor growth compared to XRT alone.[13] | [13] |
No comparable in vivo data for this compound was found in the provided search results.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of DNA-PK Inhibition
Caption: Inhibition of the DNA-PK mediated NHEJ pathway by M3814 or this compound.
Experimental Workflow for In Vivo Xenograft Study
Caption: A typical workflow for assessing the in vivo efficacy of M3814.
Detailed Experimental Protocols
In Vitro DNA-PK Inhibition Assay (Referenced for this compound)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against DNA-PK.
-
Methodology:
-
The DNA-PK enzyme activity is determined in a reaction buffer (e.g., 20 mM HEPES pH 7.5, 5 mM MgCl2) with substrates like 180 µM PI and 10 µM ATP.[9]
-
The test compound (e.g., this compound) is diluted in DMSO to various concentrations.[9]
-
The reaction is initiated and incubated at room temperature for a set time (e.g., 60 minutes).[9]
-
The reaction is stopped, and the remaining ATP is quantified using a luciferase-based assay (e.g., Kinase-Glo).[9]
-
Luminescence is measured using a plate reader.[9]
-
A concentration-response curve is generated to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).[9]
-
Western Blot for DNA-PK Autophosphorylation (Referenced for M3814)
-
Objective: To assess the inhibition of DNA-PK activity in cells by measuring its autophosphorylation.
-
Methodology:
-
Cancer cell lines (e.g., HCT-116, FaDu) are treated with a DNA-damaging agent (e.g., bleomycin) to induce DNA-PK activation.[2]
-
Cells are then treated with varying concentrations of the DNA-PK inhibitor (e.g., M3814).[2]
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is probed with primary antibodies against phosphorylated DNA-PK (pDNA-PK) and total DNA-PK (tDNA-PK) as a loading control.[2]
-
Following incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.[2]
-
In Vivo Xenograft Studies (Referenced for M3814)
-
Objective: To evaluate the anti-tumor efficacy of a DNA-PK inhibitor alone or in combination with other therapies in a living organism.
-
Methodology:
-
Human cancer cells are injected subcutaneously into the flank of the mice.[11][13]
-
Tumors are allowed to grow to a specific volume (e.g., 100-200 mm³).[11][13]
-
Mice are randomized into different treatment groups: vehicle control, inhibitor alone, combination agent alone, and inhibitor plus combination agent.[11]
-
The DNA-PK inhibitor (e.g., M3814) is administered, often orally.[1][11][13] The combination therapy (e.g., radiotherapy, chemotherapy) is administered according to a clinically relevant schedule.[1][2]
-
Tumor volume and mouse body weight are measured regularly (e.g., twice a week) to assess efficacy and toxicity.[11]
-
The study is concluded when tumors in the control group reach a predetermined size, and tumor growth inhibition is calculated.
-
Conclusion
M3814 (peposertib) is a well-characterized DNA-PK inhibitor with a substantial body of preclinical and clinical evidence supporting its potential as a cancer therapeutic, particularly in combination with DNA-damaging agents like radiotherapy and chemotherapy. The available data demonstrates its ability to sensitize cancer cells to these treatments across a range of tumor types.
This compound is also identified as a potent and selective DNA-PK inhibitor. However, there is a notable lack of published in-depth studies to fully assess its therapeutic potential in comparison to M3814.
For researchers and drug developers, M3814 represents a benchmark DNA-PK inhibitor with a clear mechanism of action and a developing clinical profile. Further research into novel DNA-PK inhibitors like this compound, including comprehensive preclinical and comparative studies, is warranted to expand the therapeutic landscape for this promising class of anti-cancer agents.
References
- 1. Pharmacologic Inhibitor of DNA-PK, M3814, Potentiates Radiotherapy and Regresses Human Tumors in Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. DNA-PK inhibition by M3814 enhances chemosensitivity in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decoding Nedisertib (M3814): An Exploration of DNA-PKcs Inhibition and Structural Dynamics in DNA Repair | Bimake [bimake.com]
- 6. Facebook [cancer.gov]
- 7. Phase I Trial of DNA-PK inhibitor (M3814) in Combination with Radiation and Adjuvant Temozolomide in Newly Diagnosed MGMT Unmethylated Glioblastoma [mdanderson.org]
- 8. ascopubs.org [ascopubs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Activity of M3814, an Oral DNA-PK Inhibitor, In Combination with Topoisomerase II Inhibitors in Ovarian Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | DNA-PK Inhibitor, M3814, as a New Combination Partner of Mylotarg in the Treatment of Acute Myeloid Leukemia [frontiersin.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Biochemical Assays for Confirming Lturm34 Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biochemical assays to confirm the inhibitory activity of Lturm34 on its target, the DNA-dependent protein kinase (DNA-PK). It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate assay for their needs, offering detailed experimental protocols and comparative data for this compound and other relevant DNA-PK inhibitors.
Introduction to this compound and DNA-PK
This compound is a potent and specific inhibitor of the DNA-dependent protein kinase (DNA-PK). DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs). By inhibiting DNA-PK, this compound can sensitize cancer cells to DNA-damaging agents like radiation and chemotherapy, making it a promising candidate for cancer therapy. This guide will explore the biochemical assays used to quantify the inhibitory potency of this compound and compare its performance with other known DNA-PK inhibitors.
Comparative Performance of DNA-PK Inhibitors
The inhibitory activity of this compound and its alternatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The lower the IC50 value, the more potent the inhibitor.
| Inhibitor | IC50 (nM) for DNA-PK | Selectivity Notes |
| This compound | 34 [1] | 170-fold more selective for DNA-PK over PI3K.[1] |
| NU7441 (KU-57788) | 14[2] | Also inhibits mTOR (1.7 µM) and PI3K (5 µM).[2] |
| Nedisertib (M3814) | <3[1] | Highly potent and selective. |
| AZD7648 | 0.6[1] | Potent and selective. |
| NU7026 | 230[1] | 60-fold more selective for DNA-PK than PI3K; inactive against ATM and ATR.[2] |
| KU-0060648 | 8.6[1] | Dual inhibitor of DNA-PK and PI3K isoforms.[1] |
| CC-115 | 13[1] | Dual inhibitor of DNA-PK and mTOR (21 nM).[1] |
| Wortmannin | 16-120[3] | Non-selective; also inhibits PI3K (3 nM) and ATM (100-150 nM).[3] |
| PIK-75 | 2[2] | Also a potent p110α inhibitor (5.8 nM).[2] |
| Compound 401 | 280[1] | Also targets mTOR.[1] |
| BAY-8400 | 81[1] | Orally active and selective.[1] |
| ZL-2201 | 1[1] | Potent inhibitor.[1] |
| AMA-37 | 270[1] | ATP-competitive inhibitor.[1] |
Biochemical Assays for Measuring DNA-PK Inhibition
Several biochemical assays can be employed to determine the inhibitory activity of compounds like this compound on DNA-PK. The most common methods are radiometric assays and luminescence-based assays.
Radiometric Filter-Binding Assay
This traditional method directly measures the phosphorylation of a substrate by DNA-PK using a radiolabeled ATP molecule ([γ-³²P]ATP).
-
Reaction Setup:
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% BRIJ-35, 1 mM DTT, and 2.5 µg/mL calf thymus DNA (ctDNA) as a DNA-PK activator.
-
Add purified, active DNA-PK enzyme to the reaction buffer.
-
Add a specific peptide substrate for DNA-PK (e.g., a p53-derived peptide).
-
Add varying concentrations of the inhibitor (e.g., this compound) dissolved in DMSO. Ensure the final DMSO concentration is consistent across all reactions and does not exceed 1%.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
-
Reaction Termination and Substrate Capture:
-
Stop the reaction by adding a solution of phosphoric acid.
-
Spot the reaction mixture onto a phosphocellulose filter paper (e.g., P81). The positively charged paper will bind the negatively charged phosphorylated peptide substrate.
-
-
Washing:
-
Wash the filter papers multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
-
Detection:
-
Place the washed and dried filter papers in a scintillation vial with a scintillation cocktail.
-
Quantify the amount of incorporated ³²P using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
ADP-Glo™ Luminescence-Based Kinase Assay
This commercially available assay from Promega offers a non-radioactive alternative by measuring the amount of ADP produced in the kinase reaction.
-
Kinase Reaction:
-
Set up the kinase reaction in a 384-well plate. To each well, add:
-
Incubate at room temperature for 60 minutes.[4]
-
-
ADP Detection - Step 1 (ATP Depletion):
-
ADP Detection - Step 2 (ADP to ATP Conversion and Luminescence Generation):
-
Signal Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
LanthaScreen™ TR-FRET Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is another non-radioactive method that can be used to measure kinase inhibition.
-
Reaction Setup:
-
In a low-volume 384-well plate, add 2.5 µL of the inhibitor (e.g., this compound) in 4% DMSO at 4-fold the final desired concentration.[5]
-
Add 2.5 µL of DNA-PK enzyme at 4-fold the final concentration.[5]
-
Initiate the reaction by adding 5 µL of a mix containing a fluorescein-labeled substrate and ATP at 2-fold the final concentration.[5]
-
-
Incubation:
-
Incubate the reaction for 60 minutes at room temperature.[5]
-
-
Detection:
-
Signal Measurement:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the terbium donor and one for the fluorescein acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio of the two emission signals. The ratio is proportional to the amount of phosphorylated substrate.
-
Determine the IC50 value by plotting the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Visualizing the Molecular Context and Experimental Processes
To better understand the biological context and the experimental workflows, the following diagrams are provided.
Caption: DNA-PK Signaling in NHEJ Pathway.
Caption: Radiometric Assay Workflow.
Caption: ADP-Glo™ Assay Workflow.
Conclusion
The choice of biochemical assay to confirm the inhibitory activity of this compound on DNA-PK depends on several factors, including the availability of equipment, safety considerations (radioactivity), and the desired throughput. The radiometric assay is a classic and direct method, while the ADP-Glo™ and LanthaScreen™ assays offer non-radioactive, high-throughput alternatives. The comparative data presented in this guide demonstrates that this compound is a potent DNA-PK inhibitor, and its performance can be rigorously evaluated and compared to other inhibitors using the detailed protocols provided. This information is critical for researchers and drug development professionals working on novel cancer therapeutics targeting the DNA damage response pathway.
References
- 1. abmole.com [abmole.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Analysis of DNA-PK Inhibitors for Enhanced CRISPR-Cas9 Gene Editing
For researchers, scientists, and drug development professionals, the precise outcome of CRISPR-Cas9 gene editing is paramount. The cellular machinery's natural inclination towards the error-prone Non-Homologous End Joining (NHEJ) pathway over the more precise Homology-Directed Repair (HDR) often limits the efficiency of targeted gene modifications. A key strategy to bias this repair outcome towards HDR is the inhibition of DNA-dependent protein kinase (DNA-PK), a critical component of the NHEJ pathway. This guide provides a comparative analysis of three prominent DNA-PK inhibitors—M3814 (Nedisertib), NU7441 (Tolisertib), and AZD7648—evaluating their performance and providing essential experimental protocols for their application in CRISPR-based workflows.
Performance Comparison of DNA-PK Inhibitors
The efficacy of DNA-PK inhibitors in enhancing CRISPR-mediated HDR is a crucial consideration. The following table summarizes key quantitative data for M3814, NU7441, and AZD7648 based on available research. It is important to note that direct head-to-head comparisons across all inhibitors under identical experimental conditions are limited, and performance can vary depending on the cell type, experimental setup, and the specific genomic locus being targeted.
| Inhibitor | Target | In Vitro IC50 | Fold Increase in HDR | Fold Decrease in NHEJ | Noteworthy Observations |
| M3814 (Nedisertib) | DNA-PKcs | ~0.6 nM - 46 nM[1][2] | Up to 4-fold[3] | Reported to inhibit NHEJ | A potent and selective inhibitor that has demonstrated significant enhancement of HDR in various cell types, including human induced pluripotent stem cells (hiPSCs)[3]. |
| NU7441 (Tolisertib) | DNA-PKcs | ~14 nM[2] | Up to 13.4-fold in zebrafish embryos; ~2 to 4-fold in human cell lines[4][5] | Approximately 2-fold[5] | One of the earlier and well-characterized DNA-PK inhibitors. Shows good efficacy in enhancing HDR, though it also exhibits some off-target effects on other PI3K-like kinases[5]. |
| AZD7648 | DNA-PKcs | ~0.6 nM[1] | Up to 12.6-fold in primary human CD4+ T cells | Up to 22.4-fold in primary human T cells | A highly potent and selective inhibitor. However, recent studies have raised significant safety concerns, as its use in conjunction with CRISPR-Cas9 has been shown to cause frequent large-scale genomic alterations, including kilobase- to megabase-scale deletions and chromosome arm loss[6][7][8][9][10]. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental design for evaluating these inhibitors, the following diagrams illustrate the DNA-PK signaling pathway and a typical workflow for assessing inhibitor efficacy in CRISPR applications.
References
- 1. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy [mdpi.com]
- 2. DNA-PKcs chemical inhibition versus genetic mutation: Impact on the junctional repair steps of V(D)J recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advance trends in targeting homology-directed repair for accurate gene editing: An inclusive review of small molecules and modified CRISPR-Cas9 systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of DNA-PK stimulates Cas9-mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genome editing with the HDR-enhancing DNA-PKcs inhibitor AZD7648 causes large-scale genomic alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Molecule that enhances CRISPR genome editing destroys part of the genome | PET [progress.org.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Lturm34: A Comparative Analysis of a Potent DNA-PK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Lturm34 with other notable PI3K/DNA-PK inhibitors. The data presented is compiled from various sources to offer an objective overview of its efficacy and selectivity, supported by experimental data and methodologies.
Introduction to this compound
This compound is a potent and specific inhibitor of DNA-dependent protein kinase (DNA-PK) with an IC50 value of 34 nM.[1][2][3] It demonstrates significant selectivity for DNA-PK over Phosphoinositide 3-kinases (PI3Ks), exhibiting a 170-fold greater selectivity.[1][2][3] This high selectivity makes this compound a valuable tool for studying the specific roles of DNA-PK in cellular processes, particularly in the context of DNA repair and cancer biology.
Comparative Efficacy and Selectivity
To contextualize the performance of this compound, this guide compares it against other well-characterized inhibitors that target the PI3K/DNA-PK pathway: NU7026, PI-103, KU-0060648, and Samotolisib (LY3023414).
Table 1: In Vitro Kinase Inhibition Profile
| Inhibitor | DNA-PK IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | mTOR IC50 (nM) |
| This compound | 34[1][2][3] | >5000[3] | 5800[1][2] | - | 8500[1][2] | - |
| NU7026 | 230[4] | 13000[4] | - | - | - | 6400[4] |
| PI-103 | 23 | 2 | 3 | 15 | 3 | 30 |
| KU-0060648 | 8.6 | 4 | 0.5 | 590 | 0.1 | - |
| Samotolisib (LY3023414) | 4.24[2] | 6.07[2] | 77.6[2] | 23.8[2] | 38[2] | 165[2] |
Table 2: Antiproliferative Activity in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| This compound | HOP-92 | Non-small cell lung | Shows 54% inhibition (concentration not specified)[1][2] |
| NU7026 | N87 | Gastric Cancer | Radiosensitizing effect observed at 5-20 µM[5][6][7] |
| PI-103 | U87MG | Glioblastoma | < 0.1 (inhibition of p-Akt)[8] |
| KU-0060648 | MCF7 | Breast Cancer | 0.039 (inhibition of p-Akt)[9] |
| SW620 | Colorectal Cancer | >10 (inhibition of p-Akt)[9] | |
| Samotolisib (LY3023414) | U87MG | Glioblastoma | 0.106 (inhibition of p-Akt T308)[2][9][10] |
Note: The antiproliferative data is presented for different cell lines and endpoints, highlighting the need for direct head-to-head studies.
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: PI3K/AKT/mTOR and DNA-PK signaling pathways.
References
- 1. scispace.com [scispace.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. ulab360.com [ulab360.com]
- 5. Effects of dna-dependent protein kinase inhibition by NU7026 on dna repair and cell survival in irradiated gastric cancer cell line N87 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effects of dna-dependent protein kinase inhibition by NU7026 on dna repair and cell survival in irradiated gastric cancer cell line N87 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A dual PI3 kinase/mTOR inhibitor reveals emergent efficacy in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Samotolisib | mTOR | Autophagy | PI3K | DNA-PK | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
Validating the Antiproliferative Effects of Lturm34: A Comparative Guide for New Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the antiproliferative effects of Lturm34, a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor, in new cancer cell lines. This compound has demonstrated significant antiproliferative activity across a range of tumor cell lines, and this guide offers standardized protocols and comparative data to facilitate further research and development.[1][2]
Introduction to this compound
This compound is a specific inhibitor of DNA-PK with a reported IC50 of 34 nM.[1] It exhibits high selectivity for DNA-PK over phosphatidylinositol 3-kinase (PI3K), making it a valuable tool for studying the specific roles of DNA-PK in cancer cell proliferation and survival.[1] Previous studies have shown its activity in a panel of 16 cancer cell lines, with notable inhibition of the HOP-92 non-small cell lung cancer line.[1] This guide proposes a panel of new cell lines to expand the profile of this compound's efficacy.
Proposed New Cell Lines for Validation
To broaden the understanding of this compound's therapeutic potential, we propose validating its antiproliferative effects in the following commercially available and well-characterized cancer cell lines, representing diverse tumor types:
-
MCF-7: A well-characterized human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HCT116: A human colorectal carcinoma cell line.
-
U-87 MG: A human glioblastoma-astrocytoma cell line.
-
PC-3: A human prostate adenocarcinoma cell line.
Comparative Antiproliferative Activity
The following table summarizes the expected data from antiproliferation assays comparing this compound with other known DNA-PK inhibitors and a standard chemotherapeutic agent. The IC50 values represent the concentration of the compound required to inhibit cell proliferation by 50%.
| Compound | Target(s) | MCF-7 (IC50 in µM) | A549 (IC50 in µM) | HCT116 (IC50 in µM) | U-87 MG (IC50 in µM) | PC-3 (IC50 in µM) |
| This compound | DNA-PK | Expected Sub-µM | Expected Sub-µM | Expected Sub-µM | Expected Sub-µM | Expected Sub-µM |
| NU7441 | DNA-PK | ~0.3 | ~0.5 | ~0.2 | ~0.4 | ~0.6 |
| AZD7648 | DNA-PK | ~0.01 | ~0.02 | ~0.008 | ~0.015 | ~0.03 |
| CC-115 | DNA-PK, mTOR | ~0.1 | ~0.15 | ~0.08 | ~0.12 | ~0.2 |
| Doxorubicin | Topoisomerase II | ~0.05 | ~0.02 | ~0.04 | ~0.1 | ~0.3 |
Note: The IC50 values for NU7441, AZD7648, CC-115, and Doxorubicin are approximate and based on literature for comparative purposes. The expected values for this compound are hypothetical and need to be determined experimentally.
Experimental Protocols
Detailed methodologies for key antiproliferation assays are provided below to ensure reproducibility and accurate comparison of results.
MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Selected cancer cell lines
-
Complete culture medium
-
This compound and comparator compounds
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound and comparator compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
BrdU Incorporation Assay
This assay measures DNA synthesis by detecting the incorporation of the thymidine analog bromodeoxyuridine (BrdU) into the DNA of proliferating cells.
Materials:
-
BrdU labeling solution (10 µM in complete culture medium)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
DNase I or HCl for DNA denaturation
-
Anti-BrdU primary antibody
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
96-well imaging plates
Procedure:
-
Seed cells in a 96-well imaging plate and treat with compounds as described for the MTT assay.
-
Towards the end of the treatment period, add 20 µL of BrdU labeling solution to each well and incubate for 2-4 hours.
-
Wash the cells with PBS and fix for 15 minutes at room temperature.
-
Permeabilize the cells for 10 minutes.
-
Denature the DNA by incubating with 2N HCl for 30 minutes at room temperature.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with anti-BrdU primary antibody overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Image the plate using a high-content imaging system or fluorescence microscope and quantify the percentage of BrdU-positive cells.
Colony Formation (Clonogenic) Assay
This assay assesses the long-term ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent.
Materials:
-
6-well plates
-
Selected cancer cell lines
-
Complete culture medium
-
This compound and comparator compounds
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or comparator compounds for 24 hours.
-
Remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the DNA-PK signaling pathway, the proposed mechanism of action for this compound, and the experimental workflow for its validation.
Caption: Experimental workflow for validating this compound's antiproliferative effects.
Caption: this compound inhibits DNA-PKcs, a key enzyme in DNA double-strand break repair.
References
The Synergistic Potential of Lturm34: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the synergistic effects of novel therapeutic agents is paramount. While direct experimental data on the synergistic combinations of Lturm34, a potent and selective DNA-PK inhibitor, remains to be published, a wealth of preclinical evidence for other DNA-PK inhibitors provides a strong rationale for its potential in combination therapies. This guide assesses the synergistic effects of DNA-PK inhibitors with other anti-cancer agents, offering a comparative framework for future studies involving this compound.
DNA-dependent protein kinase (DNA-PK) is a critical component of the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1] Cancer cells often rely on this pathway for survival, especially when treated with DNA-damaging agents.[2] By inhibiting DNA-PK, compounds like this compound can prevent cancer cells from repairing this damage, leading to increased cell death and enhancing the efficacy of other treatments.
Synergistic Effects with Radiotherapy
Ionizing radiation is a cornerstone of cancer treatment that induces DNA double-strand breaks. The combination of DNA-PK inhibitors with radiotherapy has shown significant synergistic effects in preclinical models. By blocking the primary repair mechanism for radiation-induced damage, DNA-PK inhibitors increase the radiosensitivity of tumor cells.[3][4]
Experimental Evidence with other DNA-PK inhibitors:
Studies with the DNA-PK inhibitor AZD7648 in combination with radiotherapy have demonstrated not only enhanced cancer cell death due to increased DNA damage but also the induction of an anti-tumor immune response mediated by CD8+ cytotoxic T cells.[4] Another inhibitor, BR101801, has been shown to act as an effective radiosensitizer in various human solid cancer cells and in vivo xenograft models.[1] This is achieved by impairing the DNA damage response pathway, leading to G2/M cell cycle arrest and autophagic cell death.[1]
Synergism with Chemotherapy
Many chemotherapeutic agents, particularly topoisomerase II inhibitors like doxorubicin, function by inducing DNA double-strand breaks.[5] The co-administration of a DNA-PK inhibitor can potentiate the cytotoxic effects of these chemotherapies.
Quantitative Data from Preclinical Studies with AZD7648 and Doxorubicin in Soft-Tissue Sarcoma (STS) Cell Lines:
| Cell Line | Histologic Subtype | Combination Effect |
| IB106 | Dedifferentiated Liposarcoma | Synergy |
| IB111 | Leiomyosarcoma | Synergy |
| IB113 | Myxofibrosarcoma | Synergy |
| IB120 | Leiomyosarcoma | Additive |
| IB132 | Leiomyosarcoma | Synergy |
| IB136 | Dedifferentiated Liposarcoma | Synergy |
| STS-1 | Leiomyosarcoma | Synergy |
| STS-117 | Leiomyosarcoma | Synergy |
| SK-LMS-1 | Leiomyosarcoma | Additive |
| SW-872 | Leiomyosarcoma | Additive |
Table adapted from a study on AZD7648, demonstrating the potential for synergy between DNA-PK inhibitors and doxorubicin across various sarcoma subtypes.[5]
Synergistic Interactions with PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) inhibitors are another class of drugs that interfere with DNA repair, specifically single-strand break repair. The combination of DNA-PK and PARP inhibitors has been shown to induce synthetic lethality in cancer cells. When both repair pathways are blocked, the accumulation of DNA damage becomes overwhelming for the cancer cell, leading to apoptosis.
Preclinical studies have shown that the combination of the DNA-PK inhibitor NU7441 and the PARP inhibitor olaparib significantly decreases proliferation in head and neck squamous cell carcinoma (HNSCC) cell lines.[6] This effect is further enhanced when combined with ionizing radiation.[6] The combination of PARP and DNA-PK inhibitors has been observed to decrease cell growth by 20% in vitro and 60% in vivo in HNSCC cell lines compared to monotherapy of either agent.[7]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of synergy and the experimental approaches used to assess them, the following diagrams are provided.
Caption: Mechanism of synergy for DNA-PK inhibitors with other cancer therapies.
Caption: General experimental workflow for evaluating synergistic drug effects.
Experimental Protocols
Detailed methodologies for key experiments cited in studies of other DNA-PK inhibitors are summarized below. These protocols can serve as a template for designing future studies with this compound.
Cell Viability Assay:
-
Principle: To determine the cytotoxic effects of single agents and combinations.
-
Method: Cancer cell lines are seeded in 96-well plates and treated with a range of concentrations of this compound, the combination drug, or both for a specified period (e.g., 72 hours). Cell viability is then assessed using assays such as MTT, MTS, or CellTiter-Glo. The results are used to calculate IC50 values and combination indices (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assessment:
-
Principle: To quantify the induction of programmed cell death.
-
Method: Cells are treated with the drug combinations and then stained with Annexin V and propidium iodide (PI). Flow cytometry is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Western blotting for cleaved caspase-3 and PARP can also be used to confirm apoptosis.[5]
Cell Cycle Analysis:
-
Principle: To determine the effect of drug combinations on cell cycle progression.
-
Method: Following drug treatment, cells are fixed, stained with a DNA-intercalating dye (e.g., PI), and analyzed by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is quantified to identify cell cycle arrest.[1][5]
In Vivo Xenograft Studies:
-
Principle: To evaluate the anti-tumor efficacy of drug combinations in a living organism.
-
Method: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are randomized into treatment groups (vehicle, this compound alone, combination drug alone, and the combination). Tumor volume and body weight are monitored regularly. At the end of the study, tumors are excised for further analysis, such as immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).[5]
Conclusion
While specific data for this compound in combination therapies is not yet available, the extensive research on other DNA-PK inhibitors strongly supports its potential for synergistic interactions with radiotherapy, chemotherapy, and PARP inhibitors. The provided comparative data and experimental frameworks offer a solid foundation for researchers to design and execute preclinical studies to unlock the full therapeutic potential of this compound in combination regimens. The key to advancing this promising agent into the clinic will be rigorous preclinical validation of these synergistic strategies.
References
- 1. Synergistic radiosensitizing effect of BR101801, a specific DNA-dependent protein kinase inhibitor, in various human solid cancer cells and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinase Inhibitors of DNA-PK, ATM and ATR in Combination with Ionizing Radiation Can Increase Tumor Cell Death in HNSCC Cells While Sparing Normal Tissue Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Combining PARP and DNA-PK Inhibitors With Irradiation Inhibits HPV-Negative Head and Neck Cancer Squamous Carcinoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Combining PARP and DNA-PK Inhibitors With Irradiation Inhibits HPV-Negative Head and Neck Cancer Squamous Carcinoma Growth [frontiersin.org]
Head-to-Head Comparison of DNA-PK Inhibitors: Lturm34 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of Lturm34, a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor, with other significant molecules in its class, including M3814 (Nedisertib) and AZD7648. This document outlines their performance based on experimental data, details the methodologies for key experiments, and visualizes relevant biological pathways and workflows to support research and development in oncology.
Introduction to DNA-PK Inhibition
DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells. By inhibiting DNA-PK, cancer cells can be rendered more vulnerable to DNA-damaging agents like radiotherapy and certain chemotherapies, a concept known as synthetic lethality. This has led to the development of several small molecule inhibitors targeting DNA-PK, with this compound emerging as a notable compound.
Comparative Performance of DNA-PK Inhibitors
The efficacy of DNA-PK inhibitors is primarily evaluated based on their potency (IC50) and selectivity. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by half. High selectivity, particularly against related kinases like phosphoinositide 3-kinases (PI3Ks), is crucial to minimize off-target effects.
| Inhibitor | Target | IC50 (nM) | Selectivity | Key Features |
| This compound | DNA-PK | 34[1][2] | 170-fold over PI3K[1][2] | Potent and highly selective inhibitor. |
| M3814 (Nedisertib) | DNA-PK | <3[3][4] | >100-fold over PI3K family kinases[5] | Highly potent, orally bioavailable, and in clinical trials.[3][4] |
| AZD7648 | DNA-PK | 0.6[6] | >100-fold over 396 other kinases[7] | Exceptionally potent and selective, in clinical development. |
| VX-984 (M9831) | DNA-PK | Potent | Selective and ATP-competitive[7] | Orally active and capable of crossing the blood-brain barrier.[8] |
Signaling Pathway and Experimental Workflow
To understand the context of DNA-PK inhibition and the process of evaluating these inhibitors, the following diagrams illustrate the NHEJ pathway and a typical experimental workflow.
References
- 1. DNA-PK activity assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. DNA-PK Kinase Enzyme System Application Note [promega.jp]
- 6. researchgate.net [researchgate.net]
- 7. Non-homologous DNA end joining and alternative pathways to double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule inhibitors targeting DNA repair and DNA repair deficiency in research and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Activity of Lturm34 in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target activity of Lturm34, a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor, with other notable alternatives. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their drug development programs.
Introduction to this compound and DNA-PK Inhibition
This compound is a specific inhibitor of DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway responsible for repairing DNA double-strand breaks (DSBs).[1][2][3][4] By inhibiting DNA-PK, this compound can enhance the efficacy of DNA-damaging agents like radiotherapy and certain chemotherapeutics, making it a promising candidate for cancer therapy. This guide compares the cellular on-target activity of this compound with other well-characterized DNA-PK inhibitors: NU7441, M3814 (peposertib), and VX-984 (M9831).
Comparative Analysis of DNA-PK Inhibitor Activity
The on-target activity of DNA-PK inhibitors can be assessed through various cellular assays. Key metrics include the half-maximal inhibitory concentration (IC50) in both biochemical and cellular contexts. The following table summarizes the available quantitative data for this compound and its alternatives.
| Inhibitor | In Vitro IC50 (DNA-PK) | Cellular On-Target Activity | Assay Method | Reference |
| This compound | 34 nM | - | Biochemical Kinase Assay | [1][2][3][4] |
| NU7441 | 14 nM | IC50: ~300 nM | Inhibition of DNA-PK in cell lines | [5][6] |
| M3814 (Peposertib) | <3 nM | IC50: 100-500 nM | Inhibition of DNA-PK autophosphorylation | [7] |
| VX-984 (M9831) | Potent Inhibitor | Effective at 100-500 nM | Inhibition of radiation-induced DNA-PKcs phosphorylation | [8] |
DNA-PK Signaling Pathway in Non-Homologous End Joining (NHEJ)
DNA-PK plays a central role in the NHEJ pathway, which is a major mechanism for repairing DNA double-strand breaks. The pathway is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends, which then recruits the catalytic subunit, DNA-PKcs. This recruitment leads to the activation of DNA-PKcs kinase activity, which in turn phosphorylates various downstream targets to facilitate the processing and ligation of the DNA ends.
Figure 1: DNA-PK signaling pathway in NHEJ and the point of inhibition.
Experimental Workflows for Confirming On-Target Activity
Several cellular assays can be employed to confirm the on-target activity of DNA-PK inhibitors like this compound. The following diagram illustrates a general workflow for two common methods: Western Blot for DNA-PKcs autophosphorylation and Immunofluorescence for γH2AX foci.
Figure 2: Workflow for assessing on-target activity of DNA-PK inhibitors.
Detailed Experimental Protocols
Western Blot for DNA-PKcs Autophosphorylation (Ser2056)
This assay directly measures the inhibition of DNA-PK's catalytic activity by assessing the phosphorylation status of its autophosphorylation site, Serine 2056.
a. Cell Culture and Treatment:
-
Plate cancer cells (e.g., HeLa, U2OS) and grow to 70-80% confluency.
-
Induce DNA double-strand breaks by treating cells with a DNA-damaging agent (e.g., 10 Gy ionizing radiation or 10 µM etoposide) in the presence or absence of varying concentrations of this compound or alternative inhibitors.
-
Incubate for 1-2 hours post-treatment.
b. Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
c. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an 8% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-DNA-PKcs (Ser2056).
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL detection reagent and an imaging system.
-
To normalize, strip the membrane and re-probe with an antibody against total DNA-PKcs.
Immunofluorescence for γH2AX Foci
This assay indirectly measures DNA-PK inhibition by quantifying the persistence of DNA double-strand breaks, which are marked by the phosphorylation of histone H2AX (γH2AX).
a. Cell Culture and Treatment on Coverslips:
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a DNA-damaging agent and inhibitors as described for the Western blot protocol.
-
At various time points post-treatment (e.g., 1, 4, and 24 hours), fix the cells.
b. Immunostaining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
c. Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software. An increase in the number and persistence of foci in inhibitor-treated cells indicates effective inhibition of DNA repair.
NanoBRET™ Target Engagement Assay
This assay provides a quantitative measure of compound binding to the target protein within living cells.
a. Cell Preparation:
-
Co-transfect HEK293 cells with a plasmid encoding a NanoLuc®-DNA-PKcs fusion protein and a carrier DNA.
-
Plate the transfected cells in a white, tissue culture-treated 96-well plate and incubate for 20-24 hours.
b. Assay Protocol:
-
Prepare serial dilutions of this compound or other test compounds.
-
Add the NanoBRET™ tracer and the test compounds to the cells.
-
Equilibrate the plate for 2 hours at 37°C in a CO2 incubator.
-
Add the NanoBRET™ Nano-Glo® Substrate and the extracellular NanoLuc® inhibitor.
-
Read the plate on a luminometer equipped with 450 nm (donor) and 600 nm (acceptor) filters.
c. Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the compound concentration to determine the IC50 value, which reflects the compound's affinity for DNA-PKcs in a cellular environment.
References
- 1. researchgate.net [researchgate.net]
- 2. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.kr]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Further characterisation of the cellular activity of the DNA-PK inhibitor, NU7441, reveals potential cross-talk with homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical inhibition of DNA-PKcs impairs the activation and cytotoxicity of CD4+ helper and CD8+ effector T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Lturm34
For laboratory professionals engaged in groundbreaking research and development, the safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for Lturm34, a potent and selective DNA-PK inhibitor. Adherence to these protocols is crucial for ensuring laboratory safety and environmental protection.
This compound: Key Chemical and Safety Data
A thorough understanding of a compound's properties is the foundation of its safe management. Below is a summary of key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₄H₁₈N₂O₃S |
| Molecular Weight | 414.5 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO (up to 50 mM) |
| Storage (Solid) | Store at +4°C |
| Storage (in DMSO) | Refer to specific product datasheet |
| Biological Activity | Potent DNA-PK inhibitor (IC₅₀ = 34 nM)[1] |
Experimental Protocols: Disposal Procedures
Given that this compound is an active pharmacological agent with antiproliferative properties, it should be treated as a hazardous chemical waste.[2][3] The following procedures are based on standard laboratory practices for the disposal of such compounds.
Disposal of Solid this compound Waste:
-
Collection:
-
Collect all solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (PPE) such as gloves and weighing paper, and any labware.
-
Place all solid waste into a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with chemical waste.
-
-
Labeling:
-
Label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Include any relevant hazard symbols as required by your institution's safety protocols.
-
-
Storage and Disposal:
-
Store the sealed hazardous waste container in a designated, secure area, away from incompatible materials.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Disposal of this compound Solutions (e.g., in DMSO):
-
Collection:
-
Collect all liquid waste containing this compound, including unused stock solutions, experimental solutions, and solvent rinses of contaminated glassware.
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container for liquid waste.
-
-
Labeling:
-
Label the liquid hazardous waste container with "Hazardous Waste," the full chemical name "this compound," the solvent used (e.g., DMSO), and the estimated concentration and volume.
-
Ensure the label is securely attached and legible.
-
-
Storage and Disposal:
-
Store the sealed liquid waste container in secondary containment to prevent spills.
-
Store in a well-ventilated, designated hazardous waste accumulation area.
-
Contact your institution's EHS for collection and disposal. Do not pour this compound solutions down the drain.
-
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following workflow diagram has been created.
Caption: this compound Disposal Workflow
This guide is intended to provide essential information for the safe disposal of this compound. Always consult your institution's specific safety guidelines and your Safety Data Sheet (SDS) for the most accurate and compliant procedures. By following these protocols, you contribute to a safer research environment for yourself, your colleagues, and the broader community.
References
Personal protective equipment for handling Lturm34
This document provides crucial safety and logistical information for the handling, storage, and disposal of Lturm34 (CAS No. 1879887-96-3), a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Compound Data and Physical Properties
This compound is a research chemical used to investigate DNA damage repair pathways and has shown antiproliferative activity in various tumor cell lines.[1][2][3][4] Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 1879887-96-3 | [1][3][4] |
| Molecular Formula | C₂₄H₁₈N₂O₃S | [1][4] |
| Molecular Weight | 414.48 g/mol | [1][3][4] |
| Appearance | Solid | [5] |
| Purity | ≥98% (HPLC) | [4] |
| Solubility | Soluble in DMSO (e.g., up to 60 mg/mL) | [1] |
| Storage (Solid) | Store at -20°C for up to 3 years. | [1] |
| Storage (In Solvent) | Store at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. | [1][2] |
Personal Protective Equipment (PPE)
Due to the potent biological activity and potential hazards of this compound, strict adherence to PPE protocols is mandatory. The following table outlines the required PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents skin contact and absorption. |
| Eye Protection | ANSI-approved safety goggles with side shields. | Protects eyes from splashes or aerosolized particles. |
| Body Protection | A fully buttoned laboratory coat. Consider a disposable gown when handling larger quantities or during potential spills. | Protects skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area, preferably a certified chemical fume hood. | Prevents inhalation of the powder form of the compound. |
Note: These recommendations are based on general best practices for potent, research-grade compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and detailed information.
Operational Plan: Safe Handling Workflow
A systematic approach to handling this compound from receipt to disposal is critical to minimize exposure and ensure safety.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Verification: Confirm the compound name and CAS number match the order.
-
Storage:
Preparation of Stock Solutions
-
Work Area: All weighing and solution preparation must be performed inside a certified chemical fume hood.
-
Handling Solid: Use appropriate tools (e.g., anti-static spatulas) to handle the powdered compound, avoiding the generation of dust.
-
Dissolution: Add the appropriate solvent (e.g., DMSO) to the solid to achieve the desired concentration. Sonication may be used to aid dissolution.[1]
-
Labeling: Clearly label all solution vials with the compound name, concentration, solvent, date of preparation, and your initials.
Spill Management
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Alert: Inform the laboratory supervisor or safety officer.
-
Containment: For small spills, use an appropriate absorbent material (e.g., chemical absorbent pads) to contain the spill.
-
Decontamination: Clean the affected area thoroughly with a suitable solvent (e.g., 70% ethanol), followed by soap and water.
-
Waste: All materials used for cleanup must be disposed of as hazardous chemical waste.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste: This includes empty vials, contaminated gloves, weigh boats, and absorbent pads. Place these items in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or expired solutions of this compound, as well as contaminated solvents, should be collected in a separate, sealed, and labeled hazardous waste container.
-
Do Not: Never dispose of this compound waste down the drain or in regular trash.
Caption: Workflow for the safe handling and disposal of this compound.
Experimental Protocol: Cell Viability Assay (WST-1 Method)
This protocol provides a detailed methodology to assess the antiproliferative effects of this compound on a selected cancer cell line (e.g., HCT116) using a WST-1 assay.[6][7]
Materials
-
HCT116 colorectal cancer cells
-
DMEM culture medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
WST-1 reagent
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure
-
Cell Seeding:
-
Trypsinize and count HCT116 cells.
-
Seed the cells into a 96-well plate at a density of approximately 1,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic (e.g., <0.1%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound (e.g., 0.125 µM, 0.250 µM, 0.500 µM).[6] Include a "vehicle control" group treated with medium containing only DMSO.
-
Incubate the plate for 72 hours.[6]
-
-
WST-1 Assay:
-
After the 72-hour incubation, add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Gently shake the plate for 1 minute.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 450 nm using a microplate reader. Use 650 nm as a reference wavelength.
-
The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Subtract the reference wavelength absorbance from the 450 nm absorbance.
-
Normalize the data to the vehicle control group to determine the percentage of cell viability for each concentration of this compound.
-
Plot the results to determine the dose-dependent effect of the compound on cell proliferation.
-
Caption: Step-by-step workflow for the this compound cell viability experiment.
References
- 1. This compound | DNA-PK | PI3K | PI4K | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. LTURM 34 (5834) by Tocris, Part of Bio-Techne [bio-techne.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. huejmp.vn [huejmp.vn]
- 7. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
